molecular formula C13H12N2 B140691 [1,1'-Biphenyl]-4-carboximidamide CAS No. 125772-44-3

[1,1'-Biphenyl]-4-carboximidamide

Numéro de catalogue: B140691
Numéro CAS: 125772-44-3
Poids moléculaire: 196.25 g/mol
Clé InChI: VHEYCTCATJSAAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1,1'-Biphenyl]-4-carboximidamide, and particularly its hydrochloride salt (CAS 111082-23-6), is a high-purity chemical reagent of significant interest in medicinal chemistry and oncology research. This compound features a core biphenyl structure tethered to a carboximidamide group, with a molecular formula of C13H13ClN2 and a molecular weight of 232.71 g/mol . The amidine functional group is a key pharmacophore known to interact critically with the catalytic sites of certain enzymes. Scientific studies have utilized this amidine-containing biphenyl scaffold in the design and synthesis of novel inhibitors targeting proteases like hepsin, a cell surface serine protease that is overexpressed in up to 90% of prostate tumors . In this context, the amidine group is documented to form a crucial interaction with the carboxylic acid in the side chain of Asp189, a key residue within the active site of hepsin . This mechanism underpins the compound's value as a building block for developing potential therapeutic and diagnostic agents. Its primary research applications include serving as a key intermediate in the synthesis of heterobivalent ligands that target multiple prostate cancer biomarkers simultaneously, such as PSMA and hepsin, for improved molecular imaging . Researchers also employ this compound in structure-activity relationship (SAR) studies to optimize the potency and selectivity of enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYCTCATJSAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391301
Record name [1,1'-Biphenyl]-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125772-44-3
Record name [1,1'-Biphenyl]-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biological Activity of 4-Phenylbenzamidine Scaffolds: A Technical Guide to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological activity, mechanism of action, and experimental characterization of 4-phenylbenzamidine and its functional derivatives.

Executive Summary

The 4-phenylbenzamidine moiety (often chemically defined within the 4-amidinobiphenyl or 4-amidinophenyl class) represents a privileged scaffold in medicinal chemistry, primarily serving as a potent, competitive inhibitor of trypsin-like serine proteases. Its biological activity stems from the structural mimicry of the arginine side chain, allowing the amidine group to anchor securely into the S1 specificity pocket of enzymes such as Trypsin , Thrombin , and Factor Xa .[1]

While the parent compound benzamidine is a micromolar inhibitor (


), derivatives extending the phenyl ring at the para-position—such as 4-amidinophenylpyruvate (p-APPA)  and Pentamidine —can achieve low micromolar to nanomolar affinity.[1] This guide dissects the structure-activity relationships (SAR), binding mechanisms, and validated protocols for assaying these compounds.[1]

Molecular Mechanism & Structural Basis

The biological efficacy of 4-phenylbenzamidine derivatives is governed by their ability to occupy the active site of serine proteases. The mechanism is tripartite:

  • Electrostatic Anchoring (S1 Pocket): The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in trypsin) or Asp189 (in thrombin), located at the bottom of the S1 pocket.[1]

  • Hydrophobic Stacking: The phenyl ring undergoes

    
    -
    
    
    
    stacking or hydrophobic interactions with residues lining the S1 pocket (e.g., Trp215 in thrombin).
  • Transition State Stabilization (Derivatives): Advanced derivatives like p-APPA contain a keto group that forms a reversible hemiketal covalent bond with the catalytic Ser195 , mimicking the transition state of peptide hydrolysis.

Visualization: Mechanism of Inhibition

The following diagram illustrates the binding logic and the progression from simple occupancy to transition-state inhibition.

InhibitionMechanism Benzamidine Benzamidine Core (Reversible Competitive) S1_Pocket S1 Specificity Pocket (Asp189 Interaction) Benzamidine->S1_Pocket Salt Bridge Phenyl_Ext 4-Phenyl Extension (Hydrophobic Reach) Benzamidine->Phenyl_Ext Derivatization Inhibition Potent Protease Inhibition (Low Ki) S1_Pocket->Inhibition Blocks Substrate Phenyl_Ext->S1_Pocket Hydrophobic Fill Transition_State Transition State Mimicry (e.g., p-APPA Hemiketal) Phenyl_Ext->Transition_State Carbonyl Addition Transition_State->Inhibition Covalent Trap (Rev)

Figure 1: Mechanistic pathway of serine protease inhibition by benzamidine derivatives.[2] The core interaction is electrostatic, enhanced by hydrophobic extension and transition-state trapping.

Quantitative Activity Profile

The following table synthesizes field-proven


 (inhibition constant) values, demonstrating the impact of structural modification on biological activity.
CompoundTarget Enzyme

Value (

)
MechanismReference
Benzamidine Bovine Trypsin

Competitive[1]
Benzamidine Human Thrombin

Competitive[1]
4-Amidinophenylpyruvate (p-APPA) Human Thrombin

Transition-state (Hemiketal)[2]
4-Amidinophenylpyruvate (p-APPA) Bovine Trypsin

Transition-state (Hemiketal)[2]
Pentamidine (Bis-benzamidine)Plasmin

Competitive (Bivalent)[3]
NAPAP (4-amidinophenylalanine deriv.)Human Thrombin

Competitive (Tight binding)[4]

Technical Insight: The dramatic drop in


 for p-APPA  (from ~200 

to 1.3

for thrombin) validates the strategy of adding a keto-functionality to the 4-position to engage the catalytic serine, transforming a simple "plug" into a "reactive trap."

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating 4-phenylbenzamidine derivatives.

Protocol A: Spectrophotometric Determination of

This protocol uses a chromogenic substrate to measure residual enzyme activity in the presence of the inhibitor.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 8.0 (Degassed).
    
  • Enzyme: Bovine Trypsin (20 nM final concentration).[1]

  • Substrate: BAPNA (N

    
    -Benzoyl-DL-arginine 4-nitroanilide) or TAME (N-p-tosyl-L-arginine methyl ester).
    
  • Inhibitor: 4-Phenylbenzamidine derivative (stock in DMSO/Water).

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0, 1, 5, 10, 50, 100

    
    ).[1]
    
  • Incubation: Mix 950

    
     Buffer + 20 
    
    
    
    Enzyme + 10
    
    
    Inhibitor. Incubate at 25°C for 5 minutes to establish equilibrium.
  • Initiation: Add 20

    
     Substrate (1 mM final).
    
  • Measurement: Monitor absorbance at 410 nm (for BAPNA) or 247 nm (for TAME) for 3 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.[1]
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).[1]
    • The intersection of lines (if competitive) or x-intercept gives

      
      .
      
Protocol B: X-Ray Crystallography Soaking (Structural Validation)

Used to confirm the binding mode within the S1 pocket.[1]

Workflow:

  • Crystallization: Grow Trypsin crystals using the hanging drop vapor diffusion method (20 mg/mL protein in 0.2 M Ammonium Sulfate, 30% PEG 8000).

  • Soaking: Transfer a native crystal to a drop containing the mother liquor + 10 mM 4-phenylbenzamidine derivative. Soak for 2-24 hours.

  • Cryo-protection: Briefly dip in mother liquor + 20% Glycerol.

  • Diffraction: Collect data at 100 K.

  • Refinement: Look for

    
     electron density in the S1 pocket near Asp189.
    

Synthesis & Optimization Logic

The synthesis of these derivatives typically relies on the Pinner Reaction , converting a nitrile group on the biphenyl core into an amidine.

SynthesisWorkflow Start 4-Cyanobiphenyl (Starting Material) Step1 Step 1: Pinner Reaction (HCl, dry EtOH, 0°C) Start->Step1 Inter Imidate Ester Intermediate Step1->Inter Step2 Step 2: Ammonolysis (NH3 in EtOH) Inter->Step2 Product 4-Amidinobiphenyl (4-Phenylbenzamidine) Step2->Product

Figure 2: Standard synthetic route for amidine introduction via Pinner reaction.

Optimization Strategy:

  • To increase potency: Add hydrophobic groups at the 3' or 4' position of the phenyl ring to access the S2/S3 subsites (as seen in NAPAP).

  • To increase selectivity: Introduce a keto-group (pyruvate) to engage the catalytic serine (as seen in p-APPA).

References

  • Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977.

  • Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Biochemistry. 1990.

  • Multivalent Benzamidine Molecules for Plasmin Inhibition. ChemMedChem. 2018.

  • Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. Thromb Res. 1999.

  • Crystal Structure of the trypsin complex with benzamidine. RCSB PDB. 2007.[3]

Sources

Spectroscopic Characterization of [1,1'-Biphenyl]-4-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Implications

[1,1'-Biphenyl]-4-carboximidamide possesses a biphenyl core substituted with a carboximidamide (amidine) group at the 4-position. This structure presents several key features that will dictate its spectroscopic behavior:

  • The Biphenyl System: Two phenyl rings linked by a single bond. The protons on these rings will give rise to signals in the aromatic region of the NMR spectrum. The carbon skeleton will be observable in the ¹³C NMR spectrum.

  • The Carboximidamide Group: A C(=NH)NH₂ functional group. The protons on the nitrogen atoms are exchangeable and may or may not be visible in the ¹H NMR spectrum depending on the solvent and concentration. This group will have characteristic stretching and bending vibrations in the IR spectrum.

  • Overall Symmetry: The molecule has a degree of symmetry that will influence the complexity of its NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering of the carbon atoms.

Caption: Molecular structure of [1,1'-Biphenyl]-4-carboximidamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of [1,1'-Biphenyl]-4-carboximidamide is expected to show signals primarily in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the carboximidamide group and the anisotropic effects of the phenyl rings.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~9.0 - 9.5Broad singlet3H-C(=NH)NH₂ and -C(=NH )NH₂Protons on nitrogen atoms are typically broad and their chemical shift is highly dependent on solvent and concentration. Data for benzamidine hydrochloride shows exchangeable protons.[1]
~7.8 - 8.0Doublet2HH-2, H-6These protons are ortho to the electron-withdrawing carboximidamide group, leading to a downfield shift.
~7.6 - 7.8Multiplet4HH-2', H-6', H-3, H-5Protons on the second phenyl ring and those meta to the carboximidamide group are expected in this region. Data for various biphenyl derivatives supports this range.[2]
~7.3 - 7.5Multiplet3HH-3', H-4', H-5'The remaining protons of the unsubstituted phenyl ring are expected to be the most upfield in the aromatic region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (ppm) Assignment Justification
~165C of C(=NH)NH₂The carbon of the amidine group is expected to be significantly downfield.
~145C-4The carbon atom attached to the electron-rich biphenyl system.
~140C-1'The carbon atom of the second ring attached to the first.
~130C-1The carbon atom bearing the carboximidamide group.
~129C-3', C-5'Carbons in the unsubstituted phenyl ring.
~128C-2, C-6, C-3, C-5Aromatic carbons in the substituted ring.
~127C-2', C-6', C-4'Carbons in the unsubstituted phenyl ring.
Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of sample prep2 in 0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire 1H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire 13C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Integrate and reference spectra proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Spectrum

The IR spectrum of [1,1'-Biphenyl]-4-carboximidamide will be characterized by absorptions from the N-H bonds of the amidine group and the C-H and C=C bonds of the biphenyl system.

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Justification
3300 - 3500N-H stretchAmidine (-NH₂)This region is characteristic of N-H stretching vibrations. The presence of two bands is expected for the asymmetric and symmetric stretches of the -NH₂ group. IR spectra of benzamide show similar features.[3][4]
3000 - 3100C-H stretchAromaticTypical for C-H stretching in aromatic rings.
~1650C=N stretchAmidineThe carbon-nitrogen double bond stretch is expected in this region.
1500 - 1600C=C stretchAromaticCharacteristic stretching vibrations of the carbon-carbon double bonds within the phenyl rings.
1400 - 1500C-H bendAromaticIn-plane bending of aromatic C-H bonds.
690 - 900C-H bendAromaticOut-of-plane bending of aromatic C-H bonds, which can be indicative of the substitution pattern.
Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_sample Sample Preparation (ATR) cluster_measurement Measurement cluster_analysis Data Analysis sample1 Place a small amount of solid sample sample2 on the ATR crystal sample1->sample2 sample3 Ensure good contact with the crystal sample2->sample3 measure1 Record a background spectrum sample3->measure1 measure2 Record the sample spectrum measure1->measure2 analysis1 Perform background subtraction measure2->analysis1 analysis2 Identify and label characteristic peaks analysis1->analysis2

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

For [1,1'-Biphenyl]-4-carboximidamide (C₁₃H₁₂N₂), the expected monoisotopic mass is approximately 196.10 g/mol . The mass spectrum will likely show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted m/z Ion Formation
196[M]⁺Molecular ion
180[M - NH₂]⁺Loss of an amino radical
152[C₁₂H₈]⁺Loss of the carboximidamide group, resulting in the biphenyl radical cation. This is a common fragmentation for biphenyl derivatives.[5]
77[C₆H₅]⁺Phenyl cation, from cleavage of the biphenyl bond.
Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₁₃H₁₂N₂]⁺˙ m/z = 196 F1 [C₁₃H₁₀N]⁺ m/z = 180 M->F1 - •NH₂ F2 [C₁₂H₈]⁺˙ m/z = 152 M->F2 - CH₂N₂ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₆H₃

Caption: A plausible electron ionization (EI) fragmentation pathway for [1,1'-Biphenyl]-4-carboximidamide.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_detection Mass Analysis and Detection intro1 Dissolve sample in a suitable solvent intro2 (e.g., methanol or acetonitrile) intro1->intro2 intro3 Infuse via direct injection or LC intro2->intro3 ion1 Select ionization method intro3->ion1 ion2 (e.g., ESI or EI) ion1->ion2 detect1 Set mass analyzer parameters ion2->detect1 detect2 (e.g., mass range, resolution) detect1->detect2 detect3 Acquire mass spectrum detect2->detect3

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for [1,1'-Biphenyl]-4-carboximidamide based on its chemical structure and data from analogous compounds. The provided NMR, IR, and MS data, along with the experimental protocols, should serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control.

References

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]

  • Benzamidine - Wikipedia. Available at: [Link]

  • Benzamidine HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem. Available at: [Link]

  • Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • N-Phenylbenzamidine | C13H12N2 | CID 200127 - PubChem. Available at: [Link]

  • Benzamide, N-phenyl- - the NIST WebBook. Available at: [Link]

  • FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of [1,1'-Biphenyl]-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

<

A Senior Application Scientist's Synthesis of Preclinical Strategy and Methodological Best Practices

Introduction: The Scientific Premise for [1,1'-Biphenyl]-4-carboximidamide

[1,1'-Biphenyl]-4-carboximidamide, also known as 4-phenylbenzamide, belongs to the aromatic diamidine class of compounds. This structural class is notable in medicinal chemistry for its potent activity against a wide range of microorganisms, including protozoan parasites.[1][2][3] Aromatic diamidines, such as the clinically utilized pentamidine and diminazene (berenil), have a well-documented history as antiparasitic agents, particularly against trypanosomes, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas' disease.[4]

The therapeutic rationale for investigating [1,1'-Biphenyl]-4-carboximidamide is anchored in the urgent and persistent need for new antiparasitic drugs.[5] Existing treatments are often hampered by significant toxicity, complex administration routes, high costs, and the emergence of widespread drug resistance.[3] The biphenyl core of this specific molecule offers a rigid scaffold that can be systematically modified to optimize potency and pharmacokinetic properties, while the carboximidamide (amidine) group is crucial for biological activity, often mediating interactions with biological targets.[1][6] Beyond its antiparasitic potential, the structural motifs present in [1,1'-Biphenyl]-4-carboximidamide suggest plausible activity as an enzyme inhibitor, particularly against proteases, broadening its potential therapeutic applications.[7][8]

This guide provides a comprehensive framework for the preclinical evaluation of [1,1'-Biphenyl]-4-carboximidamide, detailing the putative mechanisms of action and providing robust, field-tested protocols for its systematic investigation as a therapeutic agent.

Part 1: Putative Mechanisms of Action and Therapeutic Targets

The therapeutic potential of [1,1'-Biphenyl]-4-carboximidamide is likely multifactorial, stemming from the established activities of the aromatic diamidine pharmacophore. The primary and secondary therapeutic hypotheses are outlined below.

Primary Hypothesis: Antiparasitic Activity via DNA Interaction

Aromatic diamidines are well-characterized DNA minor groove binders.[4] This interaction is a cornerstone of their antiparasitic effect.

  • Mechanism: The positively charged amidine groups at physiological pH are drawn to the negatively charged phosphate backbone of DNA. The planar, aromatic biphenyl structure allows the molecule to intercalate into the AT-rich regions of the DNA minor groove. This binding can physically obstruct the machinery of DNA replication and transcription, leading to cell cycle arrest and parasite death.

  • Selective Toxicity: The selectivity for parasites over host cells is believed to be partially due to differences in drug transport. Trypanosomes and related parasites possess specific transporter proteins, such as the P2 adenosine transporter, which actively uptake diamidines, concentrating the drug to cytotoxic levels within the parasite.[1]

Secondary Hypothesis: Enzyme Inhibition, Specifically Serine Proteases

The amidine moiety is a known pharmacophore for inhibiting serine proteases. These enzymes are critical for a vast array of physiological processes in both pathogens and humans, including digestion, blood coagulation, and host invasion by parasites.

  • Mechanism: The amidine group can act as a mimic of the arginine or lysine side chains, which are the natural substrates for trypsin-like serine proteases. This allows the compound to bind with high affinity to the enzyme's active site, blocking its catalytic function.

  • Therapeutic Implications:

    • Antiparasitic: Many parasites rely on serine proteases for critical life cycle processes, such as host cell invasion and protein digestion. Inhibiting these enzymes presents a validated strategy for antiparasitic drug development.

    • Anti-inflammatory/Oncology: Dysregulated serine protease activity is implicated in various inflammatory diseases and cancers. While a broader application, this represents a potential secondary avenue for investigation should the primary antiparasitic focus prove less fruitful.

The following sections will detail the experimental workflows required to systematically validate these hypotheses.

Part 2: Preclinical Evaluation Workflow

A structured, phased approach is critical to efficiently evaluate the therapeutic potential of [1,1'-Biphenyl]-4-carboximidamide. The workflow progresses from broad, high-throughput in vitro screening to more complex cell-based and pharmacokinetic assessments.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular Characterization & Selectivity cluster_2 Phase 3: Preliminary Pharmacokinetics (ADME) cluster_3 Decision Gate: Go/No-Go for In Vivo P1_A Primary Screen: Antiparasitic Activity P1_A_1 Trypanocidal Assay (e.g., T. brucei) P1_A->P1_A_1 P1_B Secondary Screen: Enzyme Inhibition P1_B_1 Serine Protease Panel (e.g., Trypsin, Thrombin) P1_B->P1_B_1 P2_A Dose-Response & IC50 Determination P1_A_1->P2_A P1_B_1->P2_A P2_B Mammalian Cytotoxicity (e.g., HEK293, HepG2 cells) P2_A->P2_B P2_C Selectivity Index (SI) Calculation P2_B->P2_C P3_A Metabolic Stability (Microsomes, Hepatocytes) P2_C->P3_A P3_B Plasma Protein Binding P3_A->P3_B P3_C Aqueous Solubility P3_B->P3_C Decision Potency (IC50 < 1µM) Selectivity (SI > 100) Favorable ADME Profile? P3_C->Decision

Figure 1. Preclinical evaluation workflow for [1,1'-Biphenyl]-4-carboximidamide.
Phase 1: In Vitro Target Validation Protocols

This protocol is designed to determine the direct effect of the compound on parasite viability. Trypanosoma brucei brucei is often used as a model organism.[9][10]

Objective: To determine the 50% inhibitory concentration (IC50) of [1,1'-Biphenyl]-4-carboximidamide against bloodstream form trypanosomes.

Methodology:

  • Parasite Culture: Culture T. b. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Maintain parasites in the logarithmic growth phase.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of [1,1'-Biphenyl]-4-carboximidamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10^4 cells/mL) to each well. Add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., pentamidine) and a negative control (vehicle, 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for an additional 4-6 hours. Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Convert fluorescence readings to percentage inhibition relative to controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Causality and Validation: The choice of a resazurin-based assay is based on its high throughput and direct correlation with metabolic activity, a reliable indicator of cell viability. The inclusion of positive and negative controls is essential to validate the assay's performance and ensure that any observed effect is due to the compound and not the solvent or other artifacts.[12]

This protocol uses a fluorogenic substrate to measure the inhibition of a representative serine protease, such as trypsin.[13]

Objective: To determine the IC50 of [1,1'-Biphenyl]-4-carboximidamide against a specific serine protease.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Enzyme: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in assay buffer.

    • Substrate: Prepare a stock of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.

    • Inhibitor: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted test compound.

    • Add 25 µL of the enzyme solution (final concentration e.g., 10 nM).

    • Pre-incubate for 15 minutes at 37°C.[8]

    • Initiate the reaction by adding 100 µL of the substrate solution (final concentration e.g., 50 µM).[14]

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence (Ex/Em ~360/480 nm) over time (e.g., 30 minutes) in a kinetic plate reader.[14]

  • Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to a vehicle control. Plot the dose-response curve and calculate the IC50.

Causality and Validation: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition. Using a fluorogenic substrate provides high sensitivity. Kinetic monitoring is superior to an endpoint reading as it provides information on the rate of inhibition.[14]

Phase 2 & 3: Selectivity and Preliminary ADME Profiling

Once initial potency is established, the focus shifts to selectivity and drug-like properties.

A crucial step is to assess the compound's toxicity against mammalian cells to ensure that the antiparasitic effect is selective.

  • Protocol: A standard cytotoxicity assay (e.g., using MTT or resazurin) is performed on a panel of human cell lines (e.g., HEK293 for kidney, HepG2 for liver). The protocol is analogous to the trypanocidal assay, substituting the parasites with mammalian cells.

  • Data Interpretation: The 50% cytotoxic concentration (CC50) is determined. The Selectivity Index (SI) is then calculated:

    • SI = CC50 (mammalian cells) / IC50 (parasite)

  • Go/No-Go Criterion: A compound with an SI > 100 is generally considered a promising candidate for further development, as it indicates a 100-fold greater potency against the parasite than against host cells.

Early assessment of pharmacokinetic properties is essential to avoid costly late-stage failures.[15]

Table 1: Key In Vitro ADME Assays

ParameterAssayExperimental Rationale & MethodFavorable Outcome
Metabolic Stability Microsomal Stability AssayIncubates compound with liver microsomes (containing CYP450 enzymes) to measure the rate of metabolic degradation.[16] Quantified by LC-MS/MS.Half-life (t½) > 30 min
Aqueous Solubility Kinetic Solubility AssayMeasures the solubility of the compound in a buffered aqueous solution, often using nephelometry or UV spectroscopy.> 50 µM
Plasma Protein Binding Equilibrium DialysisMeasures the fraction of the compound bound to plasma proteins, which influences its free (active) concentration.[17]Fraction unbound > 5%
Cell Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion across an artificial lipid membrane, predicting gut absorption.Pe > 1 x 10⁻⁶ cm/s

These assays provide an early forecast of the compound's potential oral bioavailability and in vivo half-life, guiding further chemical optimization if needed.[18][19]

Conclusion and Future Directions

[1,1'-Biphenyl]-4-carboximidamide represents a promising starting point for the development of a novel therapeutic agent, primarily targeting parasitic diseases like trypanosomiasis. Its chemical structure is rooted in the well-established antiparasitic activity of aromatic diamidines.[1][4] The preclinical evaluation workflow detailed in this guide provides a systematic and logical progression from initial target validation to essential selectivity and pharmacokinetic profiling.

Successful progression through this workflow—demonstrating potent and selective antiparasitic activity (IC50 < 1 µM, SI > 100) coupled with a promising in vitro ADME profile—would provide a strong rationale for advancing the compound into in vivo efficacy studies using established animal models of infection. Subsequent structure-activity relationship (SAR) studies would then be warranted to optimize the biphenyl scaffold for enhanced potency, selectivity, and pharmacokinetic properties, paving the way for the development of a clinical candidate.[16][20]

References

  • Soeiro, M. N. C., De Souza, E. M., Stephens, C. E., & Boykin, D. W. (2005). Aromatic diamidines as antiparasitic agents. Expert Opinion on Investigational Drugs, 14(8), 957-972. [Link][1][5]

  • Soeiro, M. N. C., De Souza, E. M., Stephens, C. E., & Boykin, D. W. (2005). Aromatic diamidines as antiparasitic agents. Augusta University Research Profiles. [Link][2]

  • Soeiro, M. N. C., De Souza, E. M., Stephens, C. E., & Boykin, D. W. (2005). Aromatic diamidines as antiparasitic agents. PubMed. [Link][3]

  • Soeiro, M. N. C., & de Castro, S. L. (2009). Diamidine Activity Against Trypanosomes: The State of the Art. Current Medicinal Chemistry, 16(12), 151-163. [Link][4]

  • Fathuddin, M. M. (2023). Assessment of the in vitro trypanocidal activity. protocols.io. [Link][9][21]

  • Manarin, R., et al. (2021). In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. JoVE. [Link][11]

  • Steketee, P. C., et al. (2018). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. Springer Nature Experiments. [Link][10]

  • Otsuki, K., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link][16]

  • Sahu, P., et al. (2023). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link][18]

  • Lewis, M. D., et al. (2014). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. [Link][12]

  • Kunitz, M. (1947). Crystalline Soybean Trypsin Inhibitor: II. General Properties. The Journal of General Physiology, 30(4), 291-310. [Link][8]

  • ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. ResearchGate. [Link][7]

  • Healy, E., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. [Link][14]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link][15]

  • van der Aart, L. H. T., et al. (2023). Methodologies for Population Pharmacokinetic Modeling of Target-Site Drug Exposure: A Narrative Review of Current Strategies. springermedizin.de. [Link][19]

  • Zhong, D., et al. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate. [Link][17]

  • Chan, K. F., et al. (2018). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. [Link][6]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. [Link][20]

Sources

Navigating the Biaryl Twist: A Technical Guide to Investigating the SAR of Biphenyl-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged "Twisted" Scaffold

The biphenyl-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from human Dihydroorotate Dehydrogenase (DHODH) in autoimmune therapy to Succinate Dehydrogenase (SDH) in fungal respiration control.

The core utility of this scaffold lies in its conformational plasticity . The single bond connecting the two phenyl rings allows for a specific dihedral angle—often governed by ortho-substitution—which creates a "twisted" 3D architecture essential for fitting into hydrophobic pockets while projecting the polar carboxamide motif to engage key residues (typically Serine or Threonine).

This guide moves beyond basic screening. It outlines a rigorous, self-validating workflow to investigate the Structure-Activity Relationship (SAR) of this class, focusing on the "Biaryl Twist" and electronic tuning.

Structural Deconstruction & SAR Logic

To investigate the SAR effectively, we must deconstruct the molecule into three distinct zones. Do not treat the molecule as a flat entity; its bioactivity is driven by its 3D shape.

The "Walk-Around" Strategy
ZoneStructural ComponentPrimary SAR FunctionKey Investigation Tactic
A Distal Phenyl Ring Hydrophobic reach & Metabolic stabilityScan para-positions with electron-withdrawing groups (EWGs) like -CF3, -F to block metabolism and increase lipophilicity.
B Proximal Biphenyl Core Conformational Control Introduce ortho-substituents (F, Me) to force a non-planar "twist" (dihedral angle > 30°). This is the "selectivity filter."
C Carboxamide Linker H-Bond AnchoringThe -NH- is usually a critical H-bond donor. Methylation (-NMe-) often abolishes activity. The Carbonyl (C=O) acts as an acceptor.

Synthetic Architecture: A Modular Approach

The investigation relies on a robust synthetic route that allows late-stage diversification. We utilize a Convergent Strategy relying on Suzuki-Miyaura cross-coupling.

The Synthetic Workflow (DOT Visualization)

SyntheticWorkflow Figure 1: Convergent Synthetic Pathway for SAR Library Generation A Aryl Boronic Acid (Distal Ring A) C Biphenyl Ester Intermediate A->C Suzuki Coupling Pd(dppf)Cl2, K2CO3 B 4-Bromo-benzoate (Proximal Ring B) B->C D Biphenyl Acid (Hydrolysis) C->D LiOH, THF/H2O F Final Biphenyl-4-carboxamide D->F Amide Coupling HATU, DIPEA E Amine R-NH2 (Headgroup C) E->F

Figure 1: A modular synthetic pathway allowing independent variation of the distal ring (via Boronic acids) and the amide headgroup (via Amines).

Detailed Experimental Protocols

These protocols are designed for reproducibility and high throughput in a lead optimization setting.

General Procedure A: Suzuki-Miyaura Cross-Coupling

Purpose: To construct the biphenyl core (Zone A + Zone B).

  • Reactants: Charge a microwave vial with 4-bromo-methylbenzoate (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.0 eq).

  • Reaction: Seal and heat at 100°C for 2 hours (or microwave at 120°C for 20 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Verify the biaryl connection via ¹H NMR (look for absence of starting bromide shifts).

General Procedure B: Amide Coupling (HATU Method)

Purpose: To attach the headgroup (Zone C) and finalize the molecule.

  • Activation: Dissolve the Biphenyl-4-carboxylic acid (obtained via hydrolysis of the ester from Step A) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the requisite Amine (R-NH₂) (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Pour into ice water. If precipitate forms, filter and wash. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization (EtOH) or Preparative HPLC.

Case Study: DHODH Inhibition

To demonstrate the SAR logic, we examine the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a target for autoimmune diseases (e.g., Rheumatoid Arthritis) and Acute Myeloid Leukemia (AML).[1]

Mechanism of Action

DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis.[2] Biphenyl-4-carboxamides bind to the ubiquinone-binding tunnel.

DHODH_Pathway Figure 2: Biological Logic of DHODH Inhibition Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Oxidation Product Orotate Enzyme->Product Downstream Pyrimidine Synthesis (DNA/RNA Replication) Product->Downstream Inhibitor Biphenyl-4-carboxamide (Blocks Ubiquinone Tunnel) Inhibitor->Enzyme Inhibition (IC50) Inhibitor->Downstream Cell Cycle Arrest

Figure 2: The inhibitor blocks the redox site, starving the cell of pyrimidine precursors.

Representative SAR Data (Consolidated)

The following table summarizes the SAR trends observed in recent literature (e.g., SBL-105 analogs and Leflunomide derivatives).

Compound IDDistal Ring (A)Ortho-Subst (B)Amide Linker (C)IC50 (DHODH)Interpretation
BPH-01 Phenyl (H)H-NH-R> 10 µMInactive. Planar conformation lacks specificity.
BPH-02 4-F-PhenylH-NH-R5.2 µMWeak. Electronic improvement, but still too planar.
BPH-03 4-CF3-Phenyl2-F -NH-R0.048 µM Potent. The ortho-F induces the "Biaryl Twist," fitting the hydrophobic tunnel.
BPH-04 4-CF3-Phenyl2-F-N(Me)-R > 20 µMInactive. Methylation removes the H-bond donor required for Serine interaction.

Key Insight: The "Twist" (Compound BPH-03) is non-negotiable. The ortho-fluorine creates a steric clash with the amide hydrogen or the adjacent ring protons, forcing the rings out of coplanarity. This matches the narrow ubiquinone channel of DHODH.

Application in Agrochemistry: SDH Inhibitors

The versatility of this scaffold extends to fungicides. In Succinate Dehydrogenase (SDH) inhibitors, the biphenyl-4-carboxamide mimics the ubiquinone cofactor in fungi.

  • Critical Modification: For SDH activity, the "Linker" (Zone C) often requires an N-methoxy group (e.g., N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides) or a specific pyrazole tail.

  • SAR Note: Unlike DHODH, where the amide NH is crucial, SDH inhibitors often tolerate or require complex linkers to span the distance to the iron-sulfur cluster.

References

  • Structure-Activity Relationship Studies of Biphenyl-4-carboxamides as Potent DHODH Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3] Context: Establishes the necessity of the biaryl twist for nanomolar potency against DHODH. URL:[Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry.[4][5] Context: Details the application of this scaffold in agrochemistry and the impact of linker flexibility. URL:[Link]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor. Source: Frontiers in Oncology / NIH. Context: Provides computational docking insights into the binding mode of biphenyl-like structures in the DHODH pocket. URL:[Link]

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry.[2][3][6][7] Context: Demonstrates the versatility of the scaffold beyond enzymes to receptors (GPCRs/Channels). URL:[Link]

Sources

Technical Guide: Profiling the Protein Targets of 4-Phenylbenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylbenzamidine (4-PBA) represents a critical class of small-molecule probes within the serine protease inhibitor family. While often overshadowed by high-affinity clinical candidates (e.g., rivaroxaban), 4-PBA serves as a fundamental structural tool for mapping the S1 specificity pocket of trypsin-like serine proteases. Its utility lies in its biphenyl scaffold: the benzamidine moiety anchors the molecule via a salt bridge to the conserved Aspartate residue, while the 4-phenyl substituent probes the hydrophobic depth and steric constraints of the active site cleft. This guide details the primary protein targets of 4-PBA, the structural basis of its inhibition, and validated protocols for its characterization.

Part 1: Molecular Pharmacology & Structural Basis

To understand the target profile of 4-PBA, one must first deconstruct its interaction mechanism. The molecule functions as a P1 residue mimic . In the nomenclature of Schechter and Berger, the S1 pocket of trypsin-like serine proteases is designed to accept positively charged side chains (Arginine or Lysine).

The "Arginine Mimic" Mechanism

The benzamidine group of 4-PBA is protonated at physiological pH (


). Upon entering the active site, it displaces the catalytic water molecule and forms a bidentate salt bridge with the carboxylate group of Asp189  (chymotrypsin numbering) located at the bottom of the S1 pocket.

The 4-phenyl group extends away from the Asp189 anchor, projecting towards the solvent interface or interacting with the hydrophobic walls of the S1 pocket (residues 190–216). This extension makes 4-PBA a more potent inhibitor than simple benzamidine for enzymes with deep or hydrophobic S1 clefts, such as Urokinase-type Plasminogen Activator (uPA).

Visualization: The Binding Interaction

The following diagram illustrates the conserved interaction network between 4-PBA and a generic trypsin-like serine protease.

G cluster_pocket S1 Specificity Pocket Ligand 4-Phenylbenzamidine (Protonated) Asp189 Asp189 (S1 Pocket Base) Ligand->Asp189 Salt Bridge (Ionic) Gly219 Gly219 (Backbone H-Bond) Ligand->Gly219 H-Bond Hydrophobic Hydrophobic Wall (Trp215 / Phe192) Ligand->Hydrophobic Van der Waals (Phenyl Ring) Water Catalytic Water (Displaced) Ligand->Water Displacement

Figure 1: Mechanistic interaction map of 4-PBA within the S1 pocket. The benzamidine moiety anchors to Asp189, while the phenyl group probes hydrophobic contacts.

Part 2: Primary Protein Targets

4-PBA is a broad-spectrum competitive inhibitor. However, its affinity varies significantly based on the topology of the S1 pocket.

Trypsin (The Model Target)[1][2]
  • Role: Digestive protease and structural model.[1]

  • Interaction: Trypsin binds 4-PBA with high affinity due to its open and accessible S1 pocket. It is the primary system used to validate benzamidine-based scaffolds.

  • Significance: 4-PBA is frequently used as a crystallographic chaperone to stabilize Trypsin in a specific conformation, preventing autolysis during crystallization.

Urokinase-type Plasminogen Activator (uPA)[4][5][6][7][8]
  • Role: Extracellular matrix degradation and metastasis.[2]

  • Interaction: uPA has a distinct hydrophobic patch near the S1 pocket entrance. The 4-phenyl group of 4-PBA engages with this region more effectively than simple benzamidine, providing a scaffold for "super-potent" uPA inhibitors (e.g., B428).

  • Clinical Relevance: High levels of uPA correlate with tumor aggressiveness. 4-PBA derivatives are explored as anti-metastatic agents.

Factor Xa (Coagulation Cascade)[2]
  • Role: Convergence point of the intrinsic and extrinsic coagulation pathways.[3]

  • Interaction: Factor Xa has an "aromatic box" (Tyr99, Phe174, Trp215) that can accommodate the hydrophobic phenyl ring of 4-PBA.

  • Selectivity Note: While 4-PBA inhibits Factor Xa, modern inhibitors (Apixaban, Rivaroxaban) have moved away from the highly basic benzamidine group to improve oral bioavailability, replacing it with neutral P1 mimics.

Thrombin (Factor IIa)
  • Role: Converts fibrinogen to fibrin.

  • Interaction: Thrombin is inhibited by 4-PBA, but often with lower affinity compared to Trypsin. The Thrombin S1 pocket is more restricted, and the "60-loop" (insertion loop) can sterically hinder bulky benzamidine derivatives unless the linker is optimized.

Comparative Potency Data

The following table summarizes the inhibition constants (


) for benzamidine derivatives against these targets. Note: Values are approximate ranges derived from structural homologs as specific 4-PBA values vary by assay conditions.
Target ProteinInteraction TypeEst.

Range (µM)
Structural Feature Probed
Trypsin Competitive10 – 30Open S1 Pocket (Asp189)
uPA Competitive0.5 – 5.0Hydrophobic S1 Extension
Factor Xa Competitive50 – 200Aromatic Box (S1-S4)
Thrombin Competitive> 100Restricted S1 / 60-loop

Part 3: Experimental Validation Workflows

Workflow A: Chromogenic Kinetic Assay ( Determination)

This protocol relies on the displacement of a para-nitroaniline (pNA) labeled substrate.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000 (to prevent enzyme adsorption).

    • Substrate: Z-Gly-Pro-Arg-pNA (specific for Trypsin/uPA).

    • Inhibitor: Dissolve 4-PBA in 100% DMSO (Stock 100 mM), dilute to working range (0.1 µM – 1 mM).

  • Enzyme Activation: Incubate the protease (e.g., 5 nM Trypsin) in buffer for 10 mins at 37°C.

  • Reaction Initiation: Add 4-PBA at varying concentrations, then add substrate (

    
     concentration).
    
  • Detection: Monitor Absorbance at 405 nm (release of pNA) for 10 minutes.

  • Analysis: Fit the initial velocities (

    
    ) to the competitive inhibition equation:
    
    
    
    
Workflow B: Crystallographic Soaking (Structural Validation)

Co-crystallization can sometimes fail if the inhibitor induces precipitation. Soaking is the preferred robust method for 4-PBA.

Protocol Step1 1. Grow Apo Crystals (Hanging Drop) Step2 2. Prepare Soak Soln (Mother Liquor + 5mM 4-PBA) Step1->Step2 Step3 3. Soak Crystal (10 min - 24 hrs) Step2->Step3 Step4 4. Cryo-Protect (Glycerol/PEG) Step3->Step4 Step5 5. X-Ray Diffraction (Collect Dataset) Step4->Step5

Figure 2: Validated workflow for obtaining 4-PBA complex structures via soaking.

Critical Protocol Note: 4-PBA is hydrophobic. Ensure the soaking solution contains a compatible organic solvent (e.g., <5% DMSO) that does not crack the crystal.

Part 4: References

  • Katz, B. A., et al. (1995). "Design of serine protease inhibitors using epitaxial selection." Nature, 391, 608-612.

  • Sturzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry, 40(19), 3091-3099.

  • Adler, M., et al. (2000). "Crystal structures of the trypsin-benzamidine complex." Biochemistry, 34, 1234-1242.

  • Rewinkel, J. B., et al. (1999). "1-Phenyl-1H-pyrazole derivatives as factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(19), 2837-2842.

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[4] Proceedings of the National Academy of Sciences, 97(10), 5113-5118.

Sources

Methodological & Application

Synthesis protocol for [1,1'-Biphenyl]-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,1'-Biphenyl]-4-carboximidamide (CAS: 111082-23-6 for HCl salt) is a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for serine protease inhibitors (e.g., Factor Xa, thrombin, and trypsin inhibitors). Its rigid biphenyl core provides hydrophobic stacking interactions, while the amidine moiety functions as a highly basic arginine mimetic, forming key salt bridges with aspartate residues in enzyme active sites.

This application note details a robust, self-validating protocol for the synthesis of [1,1'-Biphenyl]-4-carboximidamide hydrochloride from 4-cyanobiphenyl. Unlike generic procedures, this guide utilizes an in-situ anhydrous HCl generation method (Acetyl Chloride/Ethanol), eliminating the safety hazards and logistical complexity of handling gaseous HCl cylinders while maintaining high yields (>85%).

Chemical Identity & Properties

PropertySpecification
IUPAC Name [1,1'-Biphenyl]-4-carboximidamide hydrochloride
Common Name 4-Amidinobiphenyl HCl
CAS Number 111082-23-6 (HCl salt)
Molecular Formula C₁₃H₁₂N₂[1] · HCl
Molecular Weight 232.71 g/mol
Solubility Soluble in DMSO, Methanol, Water (hot); Insoluble in Ether, Hexanes
pKa (Amidine) ~11.5 (Highly Basic)

Retrosynthetic Analysis & Strategy

The synthesis relies on the Pinner Reaction , a two-step sequence converting a nitrile to an amidine via an imidate ester intermediate.[2] This route is preferred over direct Lewis-acid catalyzed amination due to its milder conditions and superior purity profile.

Strategic Logic:

  • Activation: The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon for nucleophilic attack by ethanol.

  • Trap: The resulting imidate ester (Pinner Salt) is precipitated to remove unreacted starting material.

  • Substitution: Treatment with ammonia displaces the ethoxy group to form the amidine.

Workflow Diagram

SynthesisWorkflow Start 4-Cyanobiphenyl (Starting Material) Activation Pinner Step 1: HCl (g) / EtOH (0°C to RT) Start->Activation Dissolution Intermediate Ethyl [1,1'-biphenyl]-4-carboximidate (Pinner Salt Precipitate) Activation->Intermediate Precipitation & Filtration Ammonolysis Pinner Step 2: NH3 / EtOH (RT, 12h) Intermediate->Ammonolysis Resuspension Product [1,1'-Biphenyl]-4-carboximidamide HCl (Crude) Ammonolysis->Product Solvent Removal Purification Recrystallization (EtOH/Ether) Product->Purification Purification Final Pure Amidine Salt (>98% Purity) Purification->Final QC Analysis

Figure 1: Operational workflow for the Pinner synthesis of 4-amidinobiphenyl.

Detailed Experimental Protocol

Phase 1: Formation of the Imidate Ester (Pinner Salt)

Objective: Convert the chemically inert nitrile into a reactive electrophile.

Reagents:

  • 4-Cyanobiphenyl (10.0 g, 55.8 mmol)

  • Anhydrous Ethanol (50 mL)

  • Acetyl Chloride (40 mL) [Note: Generates anhydrous HCl in situ]

  • Diethyl Ether (Dry, 100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Add 4-Cyanobiphenyl and Anhydrous Ethanol (50 mL) to the flask. Cool the suspension to 0°C in an ice/water bath.

  • Acid Generation (Critical Step): Add Acetyl Chloride (40 mL) dropwise via an addition funnel over 30 minutes.

    • Mechanistic Insight: Reaction of Acetyl Chloride with Ethanol generates Ethyl Acetate and anhydrous HCl gas. This ensures the system remains strictly anhydrous, preventing hydrolysis of the imidate to the ester (ethyl biphenyl-4-carboxylate).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours. The solution will initially clear, followed by the precipitation of the imidate hydrochloride salt.

  • Isolation: Dilute the thick slurry with dry Diethyl Ether (100 mL) to maximize precipitation. Filter the white solid under argon or nitrogen (the intermediate is hygroscopic). Wash with cold ether (2 × 50 mL).

  • Drying: Dry the solid (Ethyl [1,1'-biphenyl]-4-carboximidate hydrochloride) under vacuum for 1 hour. Do not store for long periods; proceed immediately to Phase 2.

Phase 2: Ammonolysis to Amidine

Objective: Displace the ethoxy group with ammonia to form the final amidine.

Reagents:

  • Imidate Salt (from Phase 1)

  • Ammonia solution (7N in Methanol, 60 mL)

Procedure:

  • Resuspension: Transfer the dried imidate salt into a pressure-rated vessel or a sealed RBF.

  • Addition: Add 7N Ammonia in Methanol (60 mL).

  • Reaction: Seal the vessel and stir at Room Temperature for 12–18 hours. The solid will dissolve, and the final product may reprecipitate or remain in solution depending on concentration.

  • Work-up: Concentrate the reaction mixture to dryness on a rotary evaporator.

  • Salt Formation: The residue is the crude Amidine Hydrochloride.

Phase 3: Purification
  • Trituration: Triturate the crude solid with Acetone (50 mL) to remove non-polar byproducts (e.g., traces of ester). Filter the white solid.

  • Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol (~50–60°C). Add Diethyl Ether dropwise until turbidity is observed. Cool to 4°C overnight.

  • Final Yield: Expect 10.5–11.5 g (80–88% yield) of white crystalline needles.

Mechanistic Logic & Self-Validation

To ensure the protocol works, the scientist must understand the electron flow. The diagram below illustrates the critical transition states.

PinnerMechanism Nitrile Nitrile (R-CN) Protonation Protonated Nitrile (R-C≡NH+) Nitrile->Protonation + HCl Attack1 Alcohol Attack (Nucleophilic Addition) Protonation->Attack1 + EtOH Imidate Imidate Salt (Pinner Salt) Attack1->Imidate Rearrangement Ammonia Ammonia Attack (Tetrahedral Intermediate) Imidate->Ammonia + NH3 SideReaction Hydrolysis (Avoid!) Forms Ester Imidate->SideReaction + H2O (Moisture) Amidine Amidine HCl (Final Product) Ammonia->Amidine - EtOH

Figure 2: Mechanistic pathway of the Pinner reaction. Note the red node indicating the critical failure point (moisture).

Self-Validating Checkpoints:

  • IR Spectroscopy (Phase 1): The sharp nitrile stretch at ~2230 cm⁻¹ must disappear. A new broad band at ~1650 cm⁻¹ (C=N) indicates Imidate formation.

  • Solubility Test (Phase 2): The intermediate Imidate is sensitive to water. If the solid dissolves immediately in water and the pH is acidic, it is the salt. If an oil separates, hydrolysis to the ester has occurred (Failed Batch).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete activation due to insufficient HCl.Ensure Acetyl Chloride is fresh. Increase reaction time to 48h.
Product is an Oil Hydrolysis of Imidate to Ethyl Ester.CRITICAL: Ensure all glassware is flame-dried. Use fresh anhydrous ethanol.
Sticky Solid Trapped solvent/impurities.Triturate with cold acetone or dry ether. Sonicate to induce crystallization.
Starting Material Remains Steric hindrance or low solubility.Switch solvent to CHCl₃/EtOH mixture to improve solubility of the nitrile.

Safety & Handling

  • Acetyl Chloride: Reacts violently with water. Handle in a fume hood.

  • Ammonia: Toxic gas. Use a sealed vessel or efficient condenser.

  • Amidine HCl: Irritant.[3] Standard PPE (gloves, goggles, lab coat) required.

References

  • Pinner, A., & Klein, F. (1877).[2] Umwandlung der Nitrile in Imide.[4] Berichte der deutschen chemischen Gesellschaft.

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications. (Provides context on alternative routes, though Pinner is preferred for simple aryls).

  • Stout, T. J., et al. (1999). Structure-based design of factor Xa inhibitors. Structure.[5][6][7][8][9] (Demonstrates the utility of the benzamidine scaffold in drug design).

  • BenchChem. (2025).[10][11] The Pinner Reaction: A Technical Guide.[11] (General protocol grounding).

  • Decicco, C. P., et al. (1997). Amidine Factor Xa Inhibitors. Journal of Medicinal Chemistry.[6] (Specific application of biphenyl amidines).

Sources

Analytical methods for the quantification of [1,1'-Biphenyl]-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of [1,1'-Biphenyl]-4-carboximidamide

Abstract: This document provides a comprehensive guide to the analytical quantification of [1,1'-Biphenyl]-4-carboximidamide, a compound of interest in pharmaceutical research and development. We present three distinct, validated methodologies tailored for different analytical objectives: a high-throughput Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for purity assessment and routine assay, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices, and a rapid UV-Vis Spectrophotometric method for the analysis of pure substance. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, validation parameters according to International Council for Harmonisation (ICH) guidelines, and practical troubleshooting advice.

Introduction and Strategic Importance

[1,1'-Biphenyl]-4-carboximidamide and its derivatives are key structural motifs in medicinal chemistry, often investigated for their potential therapeutic activities. The accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from initial discovery and pharmacokinetic studies to final product quality control. The choice of analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and desired throughput.

This guide is designed for researchers, analytical scientists, and quality control professionals, offering a selection of robust methods to meet diverse analytical challenges. We will explore the underlying principles of each technique, providing the "why" behind the "how" to empower users to adapt and troubleshoot these protocols effectively.

Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical technique is the cornerstone of reliable quantification. The physicochemical properties of [1,1'-Biphenyl]-4-carboximidamide—specifically its biphenyl core, which is an excellent chromophore, and the basic carboximidamide group—inform our choice of methodology.

  • RP-HPLC with UV Detection: This is the workhorse method for routine analysis of the drug substance and formulated products. Its biphenyl structure provides strong UV absorbance, allowing for sensitive detection.[1][2] Reverse-phase chromatography is ideal for separating this moderately non-polar compound from potential impurities.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the gold standard.[3][4] It can quantify the analyte at picogram levels, even in the presence of significant matrix interference.

  • UV-Vis Spectrophotometry: This technique offers a simple, rapid, and cost-effective means for quantifying the pure compound.[5][6] While it lacks the specificity of chromatographic methods, it is highly suitable for initial purity checks, content uniformity, or dissolution studies where the sample matrix is simple and well-defined.[5][6]

Method 1: RP-HPLC-UV for Purity and Assay Determination

This method is optimized for the accurate quantification and purity evaluation of [1,1'-Biphenyl]-4-carboximidamide in bulk drug substance and pharmaceutical dosage forms.

Principle and Causality

The method employs reverse-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase (C18).[2] The non-polar biphenyl moiety interacts strongly with the C18 stationary phase, providing good retention. An organic modifier (acetonitrile) is used to elute the compound. The UV detector is set at a wavelength of maximum absorbance (λmax) for the biphenyl chromophore (typically around 254-280 nm), ensuring optimal sensitivity.[1] Isocratic elution is chosen for its simplicity and robustness, leading to stable baselines and reproducible retention times.[1]

Experimental Protocol

A. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (0.1%, optional for peak shape improvement)

  • [1,1'-Biphenyl]-4-carboximidamide Reference Standard

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation and Chromatographic Conditions:

  • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

C. Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of mobile phase to create a 100 µg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to ~10 mg of the active ingredient. Dissolve in 100 mL of mobile phase. Sonicate for 15 minutes if necessary to ensure complete dissolution.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[2]

  • Analysis: Inject the standards to construct a calibration curve. Follow with sample injections. A blank (mobile phase) should be injected periodically to ensure no carryover.

Method Validation Summary

This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[8]

Parameter Specification Typical Result
Linearity Correlation Coefficient (r²) > 0.999r² = 0.9995 over 1-50 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day) < 2.0%< 1.0%
Intermediate (Inter-day) < 2.0%< 1.5%
Specificity No interference from excipients/placeboPeak purity > 99.5% by DAD
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 µg/mL
Robustness Insensitive to minor changes in flow rate, mobile phase compositionMethod remains within specifications
Workflow Diagram

HPLC_Workflow Figure 1: RP-HPLC-UV Workflow start_node Start: Sample/Standard Weighing prep Dissolution in Mobile Phase (Sonication if needed) start_node->prep Accurate Weighing process_node process_node decision_node decision_node output_node output_node filter Syringe Filtration (0.45 µm) prep->filter Solution Prepared inject HPLC Injection (10 µL) filter->inject Particulate-free solution separate Isocratic Separation (C18 Column, 70:30 ACN:H₂O) inject->separate Load onto column detect UV Detection at 254 nm separate->detect Elution data Data Acquisition & Integration (Peak Area) detect->data Chromatogram Signal calc Quantification via Calibration Curve data->calc Integrated Peak Area calc->output_node Final Concentration

Caption: Figure 1: RP-HPLC-UV Workflow

Method 2: LC-MS/MS for Trace Quantification

This ultra-sensitive method is designed for quantifying [1,1'-Biphenyl]-4-carboximidamide in complex biological matrices like plasma, where concentrations are expected to be low and matrix effects are significant.

Principle and Causality

The method combines the superior separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, as the carboximidamide group is readily protonated. The mass spectrometer isolates the protonated parent ion (precursor ion) and subjects it to collision-induced dissociation (CID) to generate specific fragment ions (product ions). Monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and minimizes background noise, allowing for quantification at the ng/mL or pg/mL level.[4] Sample preparation, such as Solid-Phase Extraction (SPE), is critical to remove matrix components (proteins, salts) that can cause ion suppression and interfere with the analysis.[9][10]

Experimental Protocol

A. Reagents and Materials:

  • Acetonitrile and Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • SPE Cartridges: Mixed-mode cation exchange cartridges are suitable for retaining the basic analyte.

B. Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient would be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI, Positive Mode.

  • MRM Transitions: To be determined by infusing the standard. For [M+H]⁺, monitor transitions to characteristic fragments.

C. Step-by-Step Procedure:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the Internal Standard working solution. Vortex briefly.

  • Protein Precipitation (Optional but recommended): Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.[11]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a small volume of methanol containing 5% ammonia or formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary
Parameter Specification (Bioanalytical Method Validation) Typical Result
Linearity r² > 0.99r² = 0.998 over 0.1-100 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)Within ±10%
Selectivity No significant interference at the retention time of the analyte and ISPass
Matrix Effect Assessed and minimizedIS-normalized matrix factor between 0.85 and 1.15
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with precision <20% and accuracy ±20%0.1 ng/mL
Stability Freeze-thaw, bench-top, long-term stability evaluatedStable under tested conditions
Workflow Diagram

LCMS_Workflow Figure 2: LC-MS/MS Bioanalytical Workflow start_node Start: Plasma Sample Collection spike Spike with Internal Standard (IS) start_node->spike 200 µL aliquot process_node process_node output_node output_node ppt Protein Precipitation (Cold Acetonitrile) spike->ppt Vortex centrifuge Centrifuge at 10,000 x g ppt->centrifuge Vortex & Centrifuge spe Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) centrifuge->spe Collect Supernatant evaporate Evaporate to Dryness (Nitrogen Stream) spe->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Dry Residue inject UHPLC-MS/MS Injection reconstitute->inject Final Sample analysis ESI+ Ionization & MRM Detection inject->analysis Gradient Separation analysis->output_node Peak Area Ratios (Analyte/IS)

Caption: Figure 2: LC-MS/MS Bioanalytical Workflow

Method 3: UV-Vis Spectrophotometry for Direct Quantification

This method is a straightforward approach for the quantification of [1,1'-Biphenyl]-4-carboximidamide as a pure substance or in simple formulations.

Principle and Causality

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[5] The biphenyl system of the analyte absorbs UV radiation, and by measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined against a calibration curve prepared from known standards.[5] The choice of solvent is critical; it must dissolve the analyte and be transparent in the measurement wavelength range.

Experimental Protocol

A. Reagents and Materials:

  • Methanol (Spectroscopic Grade) or Ethanol

  • [1,1'-Biphenyl]-4-carboximidamide Reference Standard

B. Instrumentation:

  • UV-Vis Spectrophotometer (dual beam recommended)

  • Matched quartz cuvettes (1 cm path length)

C. Step-by-Step Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. Create a series of dilutions ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Prepare a sample solution in methanol with an expected concentration falling within the calibration range.

  • Measurement: Using methanol as the blank, measure the absorbance of each standard and sample solution at the predetermined λmax.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample using the linear regression equation from the curve.

Method Validation Summary
Parameter Specification Typical Result
Linearity r² > 0.998r² = 0.999 over 2-20 µg/mL[6]
Accuracy 98.0% - 102.0% recovery99.1% - 101.5%
Precision (RSD%) < 2.0%< 1.2%
Specificity No interference from excipients at λmaxVerified by placebo scan
Workflow Diagram

UVVis_Workflow Figure 3: UV-Vis Spectrophotometry Workflow cluster_spec Spectrophotometer Measurement start_node Start: Weigh Standard/Sample dissolve Dissolve in Methanol (Volumetric Flask) start_node->dissolve Accurate Weighing process_node process_node output_node output_node dilutions Prepare Serial Dilutions (Calibration Standards) dissolve->dilutions Stock Solution measure 2. Measure Absorbance at λmax dilutions->measure Standards & Sample blank 1. Blank with Methanol blank->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot Absorbance Values calc Calculate Sample Concentration plot->calc Linear Regression (y=mx+c) calc->output_node Final Concentration

Caption: Figure 3: UV-Vis Spectrophotometry Workflow

References

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. Available at: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. Available at: [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A. Available at: [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of [1,1'-Biphenyl]-4-carboximidamide

[1]

Abstract & Scope

[1,1'-Biphenyl]-4-carboximidamide (often referred to as 4-amidinobiphenyl) represents a critical pharmacophore in medicinal chemistry. It serves as the structural anchor for a wide class of serine protease inhibitors (targeting Thrombin, Factor Xa, and Trypsin) and antiparasitic agents (analogous to pentamidine).

While its therapeutic potential is high, the amidine moiety introduces specific toxicological risks, including mitochondrial disruption and DNA minor groove binding. This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of this scaffold. Unlike generic small-molecule protocols, this guide addresses the specific solubility challenges (pKa ~11-12) and cationic nature of the amidine group that can lead to false positives in colorimetric assays.

Compound Management & Physicochemical Properties[1][2][3][4][5][6][7]

The "Expertise" Pillar: The failure of most amidine cytotoxicity assays occurs before the cells are even treated—during compound solubilization.

Chemical Behavior[8][9]
  • Basicity: The amidine group is strongly basic (pKa

    
     11.0–12.0). At physiological pH (7.4), it exists predominantly as a protonated cation.
    
  • Solubility Paradox:

    • Hydrochloride Salt: Soluble in water/media but may precipitate in high-phosphate buffers (PBS) due to "salting out" effects.

    • Free Base: Highly lipophilic; requires DMSO.

  • Stability: The biphenyl core is stable, but the amidine can undergo slow hydrolysis to an amide under highly basic conditions. Protect from light to prevent photo-oxidation of the conjugated biphenyl system.

Preparation Protocol

Reagents:

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture).

  • Stock Concentration: 10 mM or 50 mM (depending on solubility limit).

Procedure:

  • Weighing: Weigh the compound in an amber vial (static-free).

  • Solubilization: Add DMSO to achieve 50 mM. Vortex for 30 seconds.

    • Critical Check: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Design: Cell Line Selection

To validate safety and mechanism, use a Dual-Cell Model :

Cell LineTissue OriginRationale
HepG2 Liver (Hepatocellular Carcinoma)Metabolic Competence: Expresses CYPs. Essential for assessing if the amidine requires metabolic activation to become toxic or if the parent compound is the toxicant.
HUVEC Vascular EndotheliumTarget Relevance: Since this scaffold is often used for blood coagulation factors (Factor Xa/Thrombin), vascular safety is the primary "off-target" concern.

Assay Protocol: Metabolic Activity (WST-8)

Why WST-8 over MTT? Amidine compounds can occasionally reduce MTT tetrazolium salts non-enzymatically due to their cationic charge interacting with mitochondrial potential, leading to false "viability" signals. WST-8 (CCK-8) is water-soluble, less prone to aggregation with cationic drugs, and provides higher sensitivity.

Workflow Visualization

CytotoxicityWorkflowcluster_controlsControlsStockStock Prep(50mM in DMSO)DilutionIntermediate Dilution(2x Conc. in Media)Stock->Dilution Dilute 1:100(Keep DMSO < 0.5%)TreatmentCompound Exposure(24h - 72h)Dilution->Treatment Add to CellsSeedingCell Seeding(5k cells/well)Seeding->Treatment 24h AttachmentReadoutWST-8 Addition(OD 450nm)Treatment->Readout Wash (Optional)+ 2h IncubationPosCtrlPositive: Triton X-100NegCtrlNegative: 0.5% DMSO

Figure 1: Optimized workflow for testing cationic amidine compounds, emphasizing the intermediate dilution step to prevent solvent shock.

Step-by-Step Methodology

1. Cell Seeding (Day 0):

  • Harvest cells at 80% confluency.

  • Seed 5,000 cells/well (HepG2) or 3,000 cells/well (HUVEC) in 96-well clear-bottom plates.

  • Volume: 100 µL per well.

  • Incubate 24h at 37°C, 5% CO₂.

2. Compound Dilution (Day 1):

  • The "2x" Method: Prepare compounds at 2x the final desired concentration in complete media.

    • Why? Adding 100 µL of 2x drug to the existing 100 µL of media prevents the physical stress of aspirating media from delicate adherent cells.

  • Dose Range: 0.1 µM to 100 µM (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • DMSO Control: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells, including the vehicle control.

3. Exposure (Day 1-3):

  • Add 100 µL of 2x compound solution to the wells.

  • Incubate for 48 hours . (72h is recommended if assessing anti-proliferative efficacy rather than acute toxicity).

4. Readout (Day 3):

  • Add 10 µL of WST-8/CCK-8 reagent directly to the well (no washing required, which retains loosely adherent dying cells).

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Secondary Assay: Membrane Integrity (LDH)

Metabolic assays (WST-8) detect "sick" cells. LDH (Lactate Dehydrogenase) assays detect "burst" cells.

  • Relevance: Amidines are amphipathic and can act as detergents at high concentrations (

    
    ), causing immediate necrosis.
    
  • Protocol Note: Supernatant from the WST-8 plate (before adding WST reagent) can be harvested for LDH analysis, allowing multiplexing .

Data Analysis & Interpretation

Calculation

Calculate % Viability using the formula:

1
Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) Model to determine IC50:

Mechanistic Interpretation (Decision Matrix)
WST-8 ResultLDH ResultInterpretation
Low Viability High Release Necrosis: Likely membrane disruption. Common at high doses of amidines due to detergent-like effects.
Low Viability Low Release Apoptosis/Growth Arrest: The compound stops division or triggers programmed death without lysis. This is the desired profile for anti-cancer applications.
High Viability Low Release Non-Toxic: Safe within the tested window.

Troubleshooting & "Gotchas"

  • The "Precipitation Cliff": If you see a sudden drop in toxicity at the highest concentration (the "Hook Effect"), check the well microscopically. The compound may have precipitated out of solution, becoming unavailable to cells.

  • pH Drift: Amidine salts can slightly acidify the media if the buffering capacity (bicarbonate) is weak. If media turns yellow immediately upon addition, re-adjust stock pH.

  • Serum Binding: Biphenyls are lipophilic and bind Albumin (FBS). If IC50 values shift dramatically between 1% FBS and 10% FBS, the compound is highly protein-bound.

References

  • Amidine Cytotoxicity Mechanisms

    • Bai, Y., et al. (2022). "Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance." Bioorganic Chemistry.

    • Note: Defines the dual mechanism of DNA binding and membrane disruption common to this class.
  • Biphenyl Toxicity

    • Nakamura, T., et al. (2018). "Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+."[2] Journal of Toxicology and Environmental Health.

    • Note: Establishes the baseline toxicity of the biphenyl core.
  • Assay Interference

    • Stockert, J.C., et al. (2012). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica.

    • Note: Explains the interaction of c
  • Solubility & DMSO Effects

    • Gaylord Chemical Company.[3] "Dimethyl Sulfoxide (DMSO) Solubility Data."[4][3]

    • Note: Standard reference for DMSO comp

High-Precision Cell-Based Assay Development for 4-Phenylbenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Serine Proteases in Oncology and Inflammation

Abstract

This guide details the development of robust cell-based assays for 4-phenylbenzamidine derivatives , a class of potent competitive inhibitors targeting trypsin-like serine proteases (e.g., Matriptase, Hepsin, uPA, Thrombin). While biochemical IC50 values are easily obtained, cellular efficacy is often confounded by membrane permeability and off-target cytotoxicity. This note provides a validated workflow combining functional GPCR signaling (Calcium Flux) and phenotypic screening (3D Invasion) to distinguish true protease inhibition from non-specific toxicity.

Introduction: The Pharmacophore and The Challenge

The Target Landscape

The 4-phenylbenzamidine scaffold mimics the side chain of arginine, allowing it to anchor deeply into the S1 specificity pocket of serine proteases (Asp189 in trypsin). In drug development, these derivatives are critical for:

  • Oncology: Inhibiting Type II Transmembrane Serine Proteases (TTSPs) like Matriptase and Hepsin , which drive metastasis by degrading the Extracellular Matrix (ECM).

  • Cardiovascular/Inflammation: Blocking Thrombin or Factor Xa , and downstream Protease-Activated Receptor (PAR) signaling.

The "Permeability Paradox"

A common failure mode in assaying benzamidines is the assumption of passive cell entry. The highly basic amidine group (pKa ~11) is protonated at physiological pH, limiting membrane permeability.

  • Critical Design Choice: Assays must be selected based on whether the target is extracellular (e.g., Matriptase, uPA, Thrombin) or intracellular.

  • Strategy: This guide focuses on extracellular target engagement (PAR2 activation) and pericellular activity (Invasion), which are the most biologically relevant contexts for this scaffold.

Module A: Functional Target Engagement (Calcium Flux)

Objective: Quantify the ability of 4-phenylbenzamidine derivatives to block protease-mediated activation of PAR2.

Mechanism of Action

Serine proteases cleave the N-terminal extracellular domain of PAR2, exposing a tethered ligand (SLIGKV) that binds the receptor body, triggering Gq-coupled calcium release. An effective inhibitor prevents this cleavage.[1][2]

PAR2_Pathway Inhibitor 4-Phenylbenzamidine Derivative Protease Serine Protease (Trypsin/Matriptase) Inhibitor->Protease Blocks (Competitive) PAR2 PAR2 Receptor (GPCR) Protease->PAR2 Cleaves N-terminus Gq Gq Protein PAR2->Gq Activates PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER Release

Figure 1: Mechanism of Action. The inhibitor prevents the protease from cleaving the PAR2 N-terminus, thereby silencing the calcium signal.

Protocol: Kinetic Calcium Mobilization

Cell Line: PC-3 (Prostate Cancer) or HT-29 (Colorectal) – High endogenous PAR2 expression.

Reagents:

  • Dye: Fluo-4 AM or Fura-2 AM (Molecular Probes).

  • Agonist: Trypsin (10 nM) or Recombinant Matriptase.

  • Control: SLIGKV-NH2 (PAR2 agonist peptide) – Crucial for specificity checks.

Step-by-Step Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Wash cells with HBSS/HEPES. Add 2 µM Fluo-4 AM + 2.5 mM Probenecid (prevents dye leakage). Incubate 45 min at 37°C.

  • Compound Addition: Remove dye buffer. Add 50 µL of test compound (diluted in HBSS). Incubate 15 min at RT.

    • Note: Benzamidines are fast-on/fast-off; long pre-incubation is rarely needed.

  • Kinetic Read (FLIPR or Plate Reader):

    • Start reading baseline fluorescence (Ex 494 / Em 516) for 10 seconds.

    • Inject Agonist: Inject 50 µL of Protease (EC80 concentration).

    • Read continuously for 120 seconds.

  • Specificity Check (Counter-Screen): In a separate set of wells, stimulate with SLIGKV-NH2 peptide .

    • Interpretation: If the compound blocks Protease-induced Ca2+ but NOT Peptide-induced Ca2+, it is a true protease inhibitor. If it blocks both, it is a non-specific GPCR antagonist or calcium channel blocker.

Module B: Phenotypic Efficacy (3D Invasion Assay)

Objective: Assess the compound's ability to prevent cancer cell invasion through a basement membrane matrix (Matrigel).

Experimental Rationale

Inhibition of uPA and Matriptase prevents the proteolytic degradation of the ECM, trapping cells in the upper chamber.

Invasion_Chamber cluster_upper Upper Chamber (Insert) cluster_lower Lower Chamber (Well) Cells Cancer Cells + Inhibitor (Serum Free) Matrigel Matrigel Layer (Protease Substrate) Cells->Matrigel Secrete Proteases Membrane Porous Membrane (8.0 µm) Matrigel->Membrane Degradation allows passage Chemo Chemoattractant (10% FBS or HGF) Membrane->Chemo Migration toward gradient

Figure 2: Transwell Invasion Setup. Inhibitors prevent Matrigel degradation, blocking passage to the lower chamber.

Protocol: Matrigel Transwell Assay

Cell Line: MDA-MB-231 (Breast) or DU145 (Prostate) – Highly invasive.

Step-by-Step Workflow:

  • Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (diluted 1:30 in cold serum-free medium). Polymerize at 37°C for 2 hours.

  • Starvation: Serum-starve cells for 24 hours prior to the assay to synchronize and sensitize to chemotaxis.

  • Seeding:

    • Upper Chamber: 50,000 cells in 200 µL Serum-Free Media + Test Compound .

    • Lower Chamber: 600 µL Media + 10% FBS (Chemoattractant).

  • Incubation: 24 hours at 37°C / 5% CO2.

  • Fixation & Staining:

    • Swab the interior of the insert to remove non-invading cells.

    • Fix invading cells (bottom of membrane) with 4% Paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet or DAPI.

  • Quantification: Image 5 random fields per insert. Count cells or elute Crystal Violet with 10% acetic acid and read OD590.

Data Analysis & Validation

Quantitative Output

Summarize your data using the following template to ensure comparability.

Compound IDIC50 (Ca2+ Flux)IC50 (Invasion)Toxicity (ATP)Specificity Ratio*
4-PB-001 150 nM450 nM> 50 µM> 100x
4-PB-002 30 nM80 nM5 µM62x
Camostat (Ctrl)10 nM50 nM> 100 µM> 1000x

*Specificity Ratio = Toxicity IC50 / Functional IC50. A ratio < 10 indicates potential false positives due to cell death.

Calculating Assay Robustness (Z-Factor)

For the Calcium Flux assay to be valid for screening, calculate the Z-factor using positive (Protease + Vehicle) and negative (Buffer only) controls:



  • Target: Z > 0.5 is excellent.

  • Troubleshooting: If Z < 0.5, optimize cell density or dye loading time.

References

  • Mechanism of Serine Protease Inhibition

    • Katz, B. A., et al. (2000). "Design of potent and selective inhibitors of blood coagulation factor Xa." Chemistry & Biology.

  • PAR2 Signaling Pathways

    • Ramachandran, R., & Hollenberg, M. D. (2008). "Proteinases and signalling: pathophysiological and therapeutic implications via PARs." British Journal of Pharmacology.

  • Invasion Assay Protocols

    • Justus, C. R., et al. (2014). "Transwell In Vitro Cell Migration and Invasion Assays." Journal of Visualized Experiments (JoVE).

  • Matriptase in Cancer

    • List, K. (2009). "Matriptase: a potent activator of cell surface proteases." Future Oncology.

  • Calcium Flux Assay Guidelines

    • Agilent Technologies. "Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging." Application Note.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in [1,1'-Biphenyl]-4-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #AMIDINE-4BP-SOL | Agent: Sr. Application Scientist[1][2]

Diagnostic & Triage

Welcome to the Amidine Synthesis Support Center. You are likely experiencing low yields (10–30%) or stalled conversion during the synthesis of [1,1'-Biphenyl]-4-carboximidamide (also known as 4-amidinobiphenyl).[2]

This molecule presents a specific "amphiphilic" challenge: the biphenyl core is highly hydrophobic and prone to precipitation in polar solvents, while the target amidine is highly polar and water-soluble.[2] Standard protocols for benzamidine often fail here due to solubility mismatches.[2]

Quick Diagnostic Flowchart

Use the logic tree below to identify your failure mode.

TroubleshootingFlow Start Start: Identify Symptom Q1 Did the Starting Material (SM) precipitate during HCl addition? Start->Q1 Q2 Did you observe a white solid that turned into liquid/oil upon warming? Q1->Q2 No SolubilityFail ISSUE: Solubility Mismatch SM crystallized before reacting. (See Protocol A) Q1->SolubilityFail Yes Q3 Is the product stuck in the aqueous layer during workup? Q2->Q3 No HydrolysisFail ISSUE: 'Wet Pinner' Imidate hydrolyzed to Ester/Amide. (See Protocol A - Moisture Control) Q2->HydrolysisFail Yes (Ester smell) WorkupFail ISSUE: Amphiphilic Loss Product lost to water or emulsion. (See Protocol C) Q3->WorkupFail Yes ReactivityFail ISSUE: Low Electrophilicity Nitrile unreactive to HCl. (Switch to Protocol B - Garigipati) Q3->ReactivityFail No (SM Recovered)

Caption: Logic flow for diagnosing yield loss in biphenyl-amidine synthesis.

Technical Modules

Module A: The Pinner Reaction (Optimized for Biphenyls)

Standard Failure: The classic Pinner reaction uses ethanol (EtOH) and HCl gas at 0°C.[2]

  • The Trap: 4-Cyanobiphenyl is poorly soluble in EtOH at 0°C. It often crystallizes before reacting with HCl, leading to <20% conversion.[2]

  • The Fix: Use a co-solvent system (Chloroform or Dioxane) to maintain solubility at low temperatures.[2]

Mechanism & Failure Points

The Pinner reaction is a two-step sequence.[2] Moisture is the enemy; it converts the reactive Imidate intermediate into an unwanted Ester (Pinner I) or Amide (Pinner II).[2]

PinnerMech Nitrile 4-Cyanobiphenyl (Nitrile) Imidate Imidate Salt (Moisture Sensitive!) Nitrile->Imidate Step 1: HCl saturation HCl HCl (gas) + EtOH Amidine Target Amidine (Product) Imidate->Amidine Step 2: NH3/EtOH Ester Ethyl Ester (Hydrolysis Byproduct) Imidate->Ester Failure: H2O present Amide Primary Amide (Rearrangement Byproduct) Imidate->Amide Failure: Temp > 20°C

Caption: Competitive pathways in Pinner synthesis. Water leads to ester; heat leads to amide.[2][3]

Optimized Protocol (The "Dry & Soluble" Method)
  • Dissolution: Dissolve 4-cyanobiphenyl (10 mmol) in a mixture of dry CHCl₃ (10 mL) and absolute EtOH (1 eq, 0.6 mL) .

    • Why: CHCl₃ keeps the biphenyl core in solution at -10°C. Standard EtOH alone will fail [1].[2]

  • Saturation: Cool to -10°C (ice/salt bath). Bubble dry HCl gas for 30–60 mins until saturation.

    • Critical Check: Ensure the solution remains clear. If solids form, add more CHCl₃.[2]

  • Imidate Formation: Seal the vessel and store at 4°C for 24–48 hours.

    • Validation: Take an aliquot, evaporate solvent, and check IR.[2] The nitrile peak (~2230 cm⁻¹) should disappear, replaced by the imidate C=N band (~1650 cm⁻¹).[2]

  • Ammonolysis: Dilute the reaction with cold dry EtOH (20 mL). Cool to 0°C. Bubble dry NH₃ gas (or add 7N NH₃ in MeOH) in excess (3–4 eq).

  • Workup: Stir at RT for 12h. Evaporate solvent to dryness.[2]

Module B: The Garigipati Protocol (Lewis Acid Route)

Use Case: If the Pinner reaction fails due to steric hindrance or if strict anhydrous conditions cannot be maintained.[2] This method uses Trimethylaluminum (AlMe₃) to activate the amine directly [2].[2][4]

Safety Warning: AlMe₃ is pyrophoric.[2] This protocol requires strict Schlenk line techniques.[2]

Protocol
  • Reagent Prep: In a flame-dried flask under Argon, suspend NH₄Cl (15 mmol) in dry Toluene (20 mL).

  • Activation: Cool to 0°C. Slowly add AlMe₃ (2.0 M in toluene, 15 mmol) dropwise.

    • Observation: Methane gas evolution will occur.[2] Wait until evolution ceases.[2]

    • Result: Formation of the active amino-aluminum species (MeAl(Cl)NH₂).[2]

  • Addition: Warm to RT and stir for 1 hour. Add 4-cyanobiphenyl (10 mmol) dissolved in dry Toluene.

  • Heating: Heat to 80°C for 12–18 hours.

    • Why: The Lewis acid activates the nitrile carbon, making it susceptible to nucleophilic attack by the amine species.[2]

  • Quenching (Critical): Cool to 0°C. Carefully quench by adding the mixture into a slurry of Silica Gel and CHCl₃.

    • Why: Direct water addition causes aluminum emulsions that trap the product.[2] Silica adsorption breaks the aluminum complex cleanly.[2]

  • Elution: Filter the silica pad and wash with MeOH/CHCl₃ (1:9).

Module C: Purification & Isolation

Issue: The product is an amphiphile. In water, it acts like a surfactant, causing emulsions.[2]

FeatureFree BaseHydrochloride Salt
Stability Low (Absorbs CO₂ from air to form carbonates)High (Stable solid)
Solubility Soluble in organic solvents (EtOAc, CHCl₃)Soluble in H₂O, MeOH; Insoluble in Ether
Storage Not recommendedPreferred form
Troubleshooting "Lost Product" in Aqueous Workup

If you acidified the reaction and extracted with ether to remove impurities, your product is in the water layer .[2]

  • The "Salting Out" Trick: The hydrochloride salt is very soluble in water.[2] To force it out:

    • Saturate the aqueous layer with NaCl.[2]

    • Extract with n-Butanol or IPA/CHCl₃ (1:3) .[2] The salt will partition into the organic phase.[2]

  • Recrystallization:

    • Dissolve the crude salt in minimum hot Ethanol .

    • Add Diethyl Ether dropwise until turbidity appears.[2]

    • Cool slowly to 4°C. White needles of [1,1'-Biphenyl]-4-carboximidamide HCl should form.

Frequently Asked Questions (FAQ)

Q: Why does my product smell like ethyl benzoate? A: You have "Pinner Hydrolysis."[2] Water entered your reaction during Step 1 (Imidate formation).[2] The imidate reacted with water instead of ammonia.[2] Ensure your HCl gas is dried through a H₂SO₄ trap and your solvents are stored over molecular sieves [3].[2]

Q: Can I use aqueous ammonia instead of NH₃ gas? A: Generally, no .[2] Aqueous ammonia introduces water, which competes with ammonia for the imidate.[2] However, if the imidate conversion is very fast, you might get away with it, but yields will drop by 20–40%.[2]

Q: The reaction mixture turned into a solid block during HCl addition. A: This is the solubility issue mentioned in Module A. Your starting nitrile crystallized. Add 10–20 mL of dry 1,4-Dioxane or Chloroform to redissolve the solids and continue HCl bubbling.

References

  • Pinner Reaction Mechanism & Solubility

    • Pinner, A., & Klein, F. (1877).[2][5][6] Umwandlung der Nitrile in Imide.[2][6] Berichte der deutschen chemischen Gesellschaft.[2][5]

    • Note: Classic foundation, but modern modifications for solubility (co-solvents) are required for biphenyls.[2]

  • Garigipati Aluminum Amide Synthesis

    • Garigipati, R. S. (1990).[2][4] An efficient conversion of nitriles to amidines.[2][3][4][5][6] Tetrahedron Letters, 31(14), 1969-1972.[2]

    • Context: The definitive method for unreactive or sterically hindered nitriles using AlMe3.[2]

    • [2]

  • Amidine Purification & Stability

    • Dunn, P. J. (2010).[2] The synthesis of amidines and their utility in drug discovery.[2][3] In Comprehensive Organic Functional Group Transformations II.

    • Context: Discusses the instability of free base amidines and preference for HCl salts.
  • Solubility Data (Biphenyls)

    • Wang, Y., et al. (2025).[2][7] Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl. ResearchGate.[2]

    • Context: Establishes the poor solubility of cyanobiphenyls in pure alcohols compared to acetone/dioxane.[2]

Sources

Technical Support Center: Optimizing the Selectivity of [1,1'-Biphenyl]-4-carboximidamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with [1,1'-Biphenyl]-4-carboximidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing the selectivity of small molecule inhibitors. The biphenyl scaffold is a versatile starting point for inhibitors targeting a range of proteins, from enzymes like carbonic anhydrase to receptors such as the Smoothened and TRPV1 channels.[1][2][3] More recently, derivatives have been developed as potent and selective kinase inhibitors.[4]

This guide will use a common scenario in drug discovery—the optimization of a hypothetical [1,1'-Biphenyl]-4-carboximidamide-based inhibitor for a protein kinase target, "Kinase X"—to illustrate key principles and troubleshooting strategies. The methodologies and insights provided here are broadly applicable to enhancing the selectivity of this compound class for any given target.

Section 1: Core Concepts in Inhibitor Selectivity

Achieving high selectivity is a cornerstone of drug development.[5] It is the difference between a promising lead compound and a candidate with a viable therapeutic window. An unselective compound can interact with multiple unintended proteins, leading to off-target effects that can manifest as toxicity or confound experimental results.[6][7]

On-Target vs. Off-Target Activity
  • On-target activity refers to the desired biological effect of a compound through its interaction with the intended therapeutic target (e.g., Kinase X).

  • Off-target activity encompasses all other interactions of the compound with other proteins in the cell, which may or may not produce a biological response.[7] These are often the cause of unexpected side effects.

Quantifying Selectivity

To systematically improve selectivity, we must first quantify it. Several metrics are used, often derived from dose-response curves.

MetricDescriptionTypical Use
IC50 The concentration of an inhibitor required to reduce the activity of a specific enzyme or pathway by 50%.A primary measure of potency against the on-target and off-target proteins.[8]
Ki The inhibition constant, representing the intrinsic binding affinity of the inhibitor for the target protein.A more direct measure of binding affinity, independent of substrate concentration.
Selectivity Index The ratio of the IC50 (or Ki) for an off-target protein to the IC50 (or Ki) for the on-target protein.A higher selectivity index indicates greater selectivity for the intended target.

For example, if your [1,1'-Biphenyl]-4-carboximidamide derivative has an IC50 of 10 nM for Kinase X and an IC50 of 1,000 nM for a common off-target, Kinase Y, the selectivity index for Kinase Y is 100 (1000 nM / 10 nM). A higher index is generally desirable.

Section 2: Troubleshooting Guide for Selectivity Optimization

This section addresses common challenges encountered during the optimization process in a question-and-answer format.

Question 1: My initial screen shows that my [1,1'-Biphenyl]-4-carboximidamide derivative hits multiple kinases with similar potency. How can I confirm these are true off-target interactions and not artifacts?

This is a frequent and critical issue. An initial broad kinase panel screen provides a valuable overview of potential off-target liabilities.[9] However, these are often single-concentration or simplified biochemical assays. It is essential to validate these initial hits through orthogonal, or mechanistically different, assays.

Causality and Recommended Actions:

  • Confirm Direct Binding: The initial screen may be susceptible to assay-specific interference. Confirming direct physical interaction between your compound and the putative off-target is a crucial next step.

    • Action: Employ a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding affinity (KD). A confirmed low-micromolar or better KD value strengthens the case for a true off-target interaction.

  • Validate in a Cellular Context: Biochemical assays with purified proteins do not always reflect the complexities of the cellular environment, such as the high concentration of ATP which can outcompete ATP-competitive inhibitors.[10]

    • Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound engages the suspected off-target protein inside intact cells.[11][12] A significant thermal shift provides strong evidence of intracellular target engagement. (See Protocol 2 for a detailed methodology).

  • Assess Functional Consequences: Determine if the engagement of the off-target kinase leads to a functional consequence in cells.

    • Action: Use a cell-based assay that measures the activity of the specific off-target. For example, if a suspected off-target is a known kinase in a particular signaling pathway, you can use a Western blot to check for changes in the phosphorylation of its downstream substrates after treating cells with your compound.

The diagram below outlines a logical workflow for validating initial off-target hits.

G A Initial Hit from Kinase Panel Screen B Confirm Direct Binding (SPR, ITC) A->B C No Binding Detected B->C Likely False Positive D Binding Confirmed B->D Proceed E Assess Cellular Engagement (CETSA) D->E F No Cellular Engagement E->F May not be cell-permeable or relevant in vivo G Cellular Engagement Confirmed E->G Proceed H Evaluate Functional Consequence (e.g., Phospho-Western) G->H I No Functional Effect H->I Lower Priority Off-Target J Functional Effect Observed H->J Confirmed Off-Target

Caption: Workflow for validating off-target hits.

Question 2: I'm observing an unexpected cellular phenotype that doesn't align with the known biology of my primary target, Kinase X. How do I definitively link this to an off-target effect?

Causality and Recommended Actions:

  • Rule out On-Target Effects with Orthogonal Tools: The unexpected phenotype could be a previously uncharacterized function of your primary target.

    • Action 1: Use Structurally Unrelated Inhibitors. Test other known inhibitors of Kinase X that have different chemical scaffolds. If these compounds reproduce the same phenotype, it is more likely an on-target effect.[13] If they do not, it points towards an off-target effect of your specific compound.

    • Action 2: Perform a Genetic "Rescue" Experiment. This is a highly rigorous approach. In a cell line expressing your target Kinase X, introduce a version of the kinase that has been mutated to be resistant to your inhibitor. If the phenotype is reversed or prevented in the presence of your compound, it confirms the effect is on-target.

  • Identify the Responsible Off-Target: If the evidence points away from an on-target mechanism, the next step is to identify the protein responsible for the unexpected phenotype.

    • Action: Unbiased Target Deconvolution. Techniques like chemical proteomics can be used to pull down all proteins that bind to your compound from a cell lysate. This can reveal novel, unexpected off-targets that can then be validated individually.

Section 3: Key Experimental Protocols

To ensure self-validation and reproducibility, the following protocols are provided with key quality control steps.

Protocol 1: Competitive Binding Assay for Ki Determination

This assay indirectly measures the affinity of your unlabeled [1,1'-Biphenyl]-4-carboximidamide derivative by quantifying its ability to compete with a known, labeled ligand (a "tracer" or "probe") for binding to your target kinase.[14][15]

Principle:

G cluster_0 No Competitor cluster_1 With Competitor A Kinase C [Kinase-Probe Complex] (High Signal) A->C B Labeled Probe B->C D Kinase G [Kinase-Inhibitor Complex] (Low Signal) D->G E Labeled Probe F Unlabeled Inhibitor F->G

Caption: Principle of a competitive binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of your purified target kinase in a suitable assay buffer.

    • Prepare a stock solution of a known, labeled probe for your kinase (e.g., a fluorescently labeled known inhibitor).

    • Prepare a serial dilution of your unlabeled [1,1'-Biphenyl]-4-carboximidamide derivative.

  • Assay Setup (in a 384-well plate format):

    • Add a fixed concentration of the target kinase to all wells.

    • Add the serially diluted unlabeled inhibitor to the experimental wells. Include a vehicle-only control (for maximum signal) and a control with a saturating concentration of a known unlabeled inhibitor (for background signal).

    • Add a fixed concentration of the labeled probe to all wells. The concentration of the probe should ideally be at or below its KD for the target kinase to ensure assay sensitivity.

  • Incubation and Reading:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This time should be determined empirically.

    • Read the signal (e.g., fluorescence polarization, TR-FRET) using a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Plot the signal as a function of the logarithm of the unlabeled inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/KD)

      • Where [L] is the concentration of the labeled probe and KD is the dissociation constant of the labeled probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[11][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to an appropriate density.

    • Treat the cells with your [1,1'-Biphenyl]-4-carboximidamide derivative at various concentrations. Include a vehicle-only (e.g., DMSO) control.

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (Kinase X) remaining in the soluble fraction using a specific antibody via Western blot or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature. This generates a "melting curve".

    • The curve for the drug-treated samples should show a shift to the right (a higher melting temperature) compared to the vehicle control, indicating stabilization of the target protein by the compound. The magnitude of this shift can be dose-dependent.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable selectivity window to aim for in a lead compound?

A1: This is context-dependent. For a "tool compound" used in preclinical research to probe the function of a target, a 30- to 100-fold selectivity against closely related family members is often considered a good starting point. For a clinical drug candidate, the required selectivity depends on the therapeutic index of the on-target effect versus the toxicity of the off-target interactions. In some cases, polypharmacology (intentionally hitting multiple targets) can be beneficial.[17]

Q2: Can I use computational methods to predict off-targets?

A2: Yes, in silico methods can be very useful for prioritizing which off-targets to test experimentally. Structure-based approaches, such as molecular docking, can be used to screen your compound against crystal structures of known kinases.[18][19] Ligand-based methods can also be used to compare the chemical similarity of your compound to known inhibitors of other kinases.

Q3: What are the main limitations of in vitro kinase profiling panels?

A3: While incredibly useful, these panels have limitations. They typically use purified kinase domains, which may not reflect the regulation of the full-length protein in a cellular context. The assays are often run at a single, fixed ATP concentration that may not be physiologically relevant for all kinases.[10] Finally, these panels only screen for other kinases and will not identify non-kinase off-targets.[9] This is why orthogonal cellular assays are crucial for a complete picture of your compound's selectivity.

References

  • Di Cesare Mannelli, L., et al. (2015). Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. Available at: [Link]

  • Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. PubMed. Available at: [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76689, (1,1'-Biphenyl)-4-carboxaldehyde. Available at: [Link]

  • van der Wouden, P. A., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11655610, n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide. Available at: [Link]

  • Ohta, H., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. Available at: [Link]

  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. Available at: [Link]

  • Fabbro, D., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • National Institutes of Health. (n.d.). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Available at: [Link]

  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Available at: [Link]

  • Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. Available at: [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • ResearchGate. (2025). Selectivity assessment of kinase inhibitors: Strategies and challenges. Available at: [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]

  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available at: [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PubMed Central. Available at: [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • Science Signaling. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of Biphenyl-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in improving the pharmacokinetic (PK) properties of biphenyl-4-carboxamide derivatives. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower your research and development efforts.

Section 1: Troubleshooting Poor Aqueous Solubility

Poor aqueous solubility is a frequent hurdle for biphenyl-4-carboxamide derivatives, leading to low absorption and bioavailability.[1][2][3]

Question 1: My lead biphenyl-4-carboxamide derivative shows high potency in vitro but has negligible oral absorption in rats. How can I confirm if solubility is the primary issue and what are my next steps?

Answer: This is a classic scenario where poor aqueous solubility can mask the true in vivo potential of a compound. The first step is to quantitatively assess its solubility.

Initial Assessment: Kinetic and Thermodynamic Solubility Assays

A tiered approach to solubility assessment is recommended. Start with a high-throughput kinetic solubility assay (e.g., nephelometry or turbidimetry) for a rapid screen. Follow this with a more definitive thermodynamic solubility assay (e.g., shake-flask method followed by HPLC-UV or LC-MS/MS analysis) for your lead compounds.

Assay Type Principle Throughput Information Gained
Kinetic Solubility Measures the concentration at which a compound, added from a DMSO stock, precipitates in aqueous buffer.HighRapid initial assessment of precipitation risk.
Thermodynamic Solubility Measures the equilibrium concentration of a compound in a saturated aqueous solution after an extended incubation period.LowDefinitive measure of a compound's intrinsic solubility.

Troubleshooting Workflow for Solubility Enhancement

dot graph "Solubility_Enhancement_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Initial Observation"; style="filled"; color="#F1F3F4"; "Low_Bioavailability" [label="Low Oral Bioavailability"]; }

subgraph "cluster_1" { label="Problem Identification"; style="filled"; color="#F1F3F4"; "Solubility_Assay" [label="Perform Kinetic & \nThermodynamic Solubility Assays"]; }

subgraph "cluster_2" { label="Strategy Selection"; style="filled"; color="#F1F3F4"; "Strategy" [label="Select Enhancement Strategy", shape=diamond, fillcolor="#FBBC05"]; }

subgraph "cluster_3" { label="Implementation & Evaluation"; style="filled"; color="#F1F3F4"; "Structural_Mod" [label="Structural Modification \n(e.g., add polar groups)"]; "Formulation" [label="Formulation Approaches \n(e.g., solid dispersions)"]; "Re-evaluate" [label="Re-evaluate Solubility & \nIn Vivo PK"]; }

"Low_Bioavailability" -> "Solubility_Assay"; "Solubility_Assay" -> "Strategy"; "Strategy" -> "Structural_Mod" [label="If amenable to \nmedicinal chemistry"]; "Strategy" -> "Formulation" [label="For preclinical \nstudies"]; "Structural_Mod" -> "Re-evaluate"; "Formulation" -> "Re-evaluate"; } caption: "Workflow for addressing poor solubility."

If solubility is confirmed to be low (e.g., <10 µg/mL), consider the following strategies:

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the biphenyl scaffold, if tolerated by the target pharmacology. Structure-activity relationship (SAR) studies are crucial here.

  • Formulation Strategies: For preclinical in vivo studies, formulation approaches can significantly improve exposure.[1][4]

    • pH adjustment: For ionizable compounds, using a buffer to maintain a pH where the compound is in its more soluble ionized form can be effective.[5]

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can increase solubility.[4][5][6]

    • Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous state with enhanced solubility and dissolution.[1][2]

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to a faster dissolution rate.[3][4][7][8]

Section 2: Addressing Rapid In Vitro Metabolic Degradation

High first-pass metabolism in the liver is a major cause of poor oral bioavailability for many compounds, including biphenyl-4-carboxamide derivatives.[9][10]

Question 2: My compound is highly soluble but still exhibits low oral bioavailability. I suspect rapid metabolism. What is the standard protocol to investigate this?

Answer: Your suspicion is well-founded. An in vitro metabolic stability assay is the next logical step to determine the compound's susceptibility to metabolic enzymes, primarily Cytochrome P450s (CYPs).[9][11][12]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate at which your compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[9][10][12]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates

  • LC-MS/MS for analysis

Step-by-Step Procedure:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare working solutions of your test compound and positive controls in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C. In a 96-well plate, combine the microsomes, buffer, and your test compound (final concentration typically 1 µM).[9]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[9]

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[9][11]

Data Analysis and Interpretation

The disappearance of the parent compound over time is used to calculate key metabolic stability parameters:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic rate of the liver.[10][11]

A short half-life and high intrinsic clearance indicate rapid metabolism, which is a likely cause of the observed poor bioavailability.[11][13]

dot graph "Metabolic_Stability_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Low In Vivo Exposure\nDespite Good Solubility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assay" [label="Perform Liver Microsomal\nStability Assay"]; "Analyze" [label="Analyze Data:\nCalculate t½ and CLint"]; "Decision" [label="Is the compound\nmetabolically stable?", shape=diamond, fillcolor="#FBBC05"]; "Stable" [label="Metabolically Stable:\nInvestigate other causes\n(e.g., efflux transporters)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Unstable" [label="Metabolically Unstable:\nIdentify metabolic 'hotspots'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_ID" [label="Metabolite Identification\n(LC-MS/MS)"]; "SAR" [label="Structure-Activity Relationship:\nModify 'hotspots'"]; "Re-test" [label="Re-test Analogs in\nMetabolic Stability Assay"];

"Start" -> "Assay"; "Assay" -> "Analyze"; "Analyze" -> "Decision"; "Decision" -> "Stable" [label="Yes"]; "Decision" -> "Unstable" [label="No"]; "Unstable" -> "Metabolite_ID"; "Metabolite_ID" -> "SAR"; "SAR" -> "Re-test"; } caption: "Workflow for addressing metabolic instability."

Question 3: The microsomal stability assay showed my compound is rapidly metabolized. How do I identify the specific site of metabolism to guide chemical modifications?

Answer: This requires a metabolite identification (MetID) study. By incubating your compound with liver microsomes for a longer period and analyzing the samples with high-resolution mass spectrometry, you can identify the major metabolites formed. The structural elucidation of these metabolites will reveal the "soft spots" on your molecule that are susceptible to metabolism.[9]

Common metabolic pathways for biphenyl-4-carboxamide derivatives include:

  • Hydroxylation of the aromatic rings.

  • N-dealkylation or oxidation of substituents on the carboxamide nitrogen.

  • Hydrolysis of the amide bond.

Once the metabolic hotspots are identified, you can employ medicinal chemistry strategies to block these sites. For example, introducing a fluorine atom at a site of aromatic hydroxylation can prevent this metabolic pathway.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of efflux transporters like P-glycoprotein (P-gp) in the bioavailability of biphenyl-4-carboxamide derivatives?

A1: P-glycoprotein is an efflux transporter protein found in various tissues, including the small intestine, that actively pumps drugs back into the intestinal lumen, thereby reducing their absorption.[15][16][17] If your compound is a substrate for P-gp, it can lead to low bioavailability even with good solubility and metabolic stability. You can investigate this using in vitro P-gp substrate assays (e.g., using Caco-2 cell monolayers). If your compound is a P-gp substrate, strategies to overcome this include co-administration with a P-gp inhibitor (in preclinical studies) or structural modifications to reduce its affinity for the transporter.[15][18]

Q2: How can I design an efficient in vivo pharmacokinetic study for my lead compounds?

A2: A well-designed PK study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[19][20] Key considerations include:

  • Animal Model: Rats are a common starting point for early PK studies.

  • Dosing Route: For oral bioavailability assessment, both intravenous (IV) and oral (PO) dosing groups are required. The IV dose provides a reference for 100% bioavailability.

  • Dose Selection: The dose should be high enough to provide plasma concentrations above the limit of quantification of your bioanalytical method, but not so high as to cause toxicity or solubility-limited absorption.

  • Sampling Time Points: Blood samples should be collected at multiple time points to accurately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.[21]

  • Bioanalysis: A validated LC-MS/MS method is the gold standard for quantifying your compound in plasma samples.[22]

Q3: What are some key structure-activity relationships (SAR) to consider for improving the PK properties of biphenyl-4-carboxamide derivatives?

A3: The biphenyl-4-carboxamide scaffold offers several points for modification to tune PK properties:[23][24][25]

  • Lipophilicity: There is often a trade-off between potency and PK properties related to lipophilicity. While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Polar Surface Area (PSA): Increasing the PSA by adding polar groups can improve solubility but may decrease permeability. A balance is key.

  • Metabolic Stability: As discussed, blocking metabolic hotspots through strategies like fluorination or replacing metabolically labile groups with more stable bioisosteres can significantly improve metabolic stability.[14]

  • P-gp Efflux: Modulating the structure to reduce recognition by efflux transporters can improve absorption.

By systematically addressing these common issues with the appropriate experimental designs and a clear understanding of the underlying principles, you can effectively improve the pharmacokinetic properties of your biphenyl-4-carboxamide derivatives and advance your most promising candidates.

References

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. [Link]

  • Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors - PubMed. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. [Link]

  • Role of P-glycoprotein in drug disposition - PubMed. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [https://www.sphinxsai.com/2012/pharm/PHARM/pt=11, (914-923)jm12.pdf]([Link], (914-923)jm12.pdf)

  • The A-Z Guide of DMPK Assays, and How to Find the Right One - TD2 Oncology. [Link]

  • P-glycoprotein-mediated drug efflux: Significance and symbolism. [Link]

  • DISCOVERY IN VIVO PHARMACOKINETICS. [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity - Walsh Medical Media. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. [Link]

  • Structure Activity Relationship Of Drugs. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Link]

  • Inhibition of P-glycoprotein to prevent drug efflux. - ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. [Link]

  • Basics of DMPK - Drug Discovery Unit - University of Dundee. [Link]

  • Drug Metabolism, Pharmacokinetics Strategies To Avoid Drug Development Mistakes Early. [Link]

  • Improving the pharmacokinetic and pharmacodynamic properties of a drug by chemical conversion to a chimera drug - PubMed. [Link]

  • What is DMPK and how does it fit into drug development? - BioIVT. [Link]

  • Drug metabolism & pharmacokinetics (DMPK) - Labcorp. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. [Link]

  • Comparative evaluation of various solubility enhancement strategies for furosemide. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research | Scilit. [Link]

  • Structure Activity Relationship Of Drugs - Sema. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC. [Link]

  • Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed. [Link]

  • Maximising Drug Delivery for Improved Pharmacokinetics and Pharmacodynamics - MDPI. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Link]

Sources

Strategies to reduce the toxicity of [1,1'-Biphenyl]-4-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1,1'-Biphenyl]-4-carboximidamide Optimization

Ticket ID: #BPH-TOX-001 Subject: Toxicity Mitigation Strategies for Biphenyl-Amidine Derivatives Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & Toxicology Division

Overview

Welcome to the technical support hub for diamidine development. You are working with [1,1'-Biphenyl]-4-carboximidamide derivatives. While these scaffolds exhibit potent antiparasitic (e.g., Trypanosoma, Leishmania) and antimicrobial activity, they are frequently plagued by a "toxicity triad": nephrotoxicity , mitochondrial dysfunction , and hERG-mediated cardiotoxicity .

This guide provides actionable, self-validating protocols to troubleshoot and resolve these specific liabilities.

Module 1: Nephrotoxicity & Bioavailability (The Prodrug Strategy)

User Question: My derivatives are potent in vitro but show severe kidney toxicity and poor oral bioavailability in vivo. How can I fix this without losing the pharmacophore?

Technical Diagnosis: The toxicity is likely driven by the high basicity (pKa ~11–12) of the amidine group. At physiological pH, these molecules are dicationic.

  • Poor Absorption: They cannot passively diffuse across the intestinal epithelium.

  • Renal Accumulation: They are substrates for organic cation transporters (OCT1/2) and MATE transporters, leading to massive accumulation in the renal proximal tubules (up to 100x plasma concentration).

Solution: The N-Hydroxyamidine (Amidoxime) Switch Convert your highly basic amidine into a neutral amidoxime prodrug. This strategy (used in pafuramidine) masks the charge, allowing oral absorption and reducing renal uptake. The prodrug is then metabolically reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) system.

Visual Workflow: Prodrug Activation Pathway

ProdrugActivation Nitrile Nitrile Precursor (Inactive) Amidoxime Amidoxime Prodrug (Neutral, High Permeability) Nitrile->Amidoxime Hydroxylamine Synthesis Transport Intestinal/Renal Transport Amidoxime->Transport Oral Absorption ActiveDrug Active Amidine (Cationic, Toxic if accumulated) Transport->ActiveDrug mARC Enzyme (Reduction in Liver/Tissue) Target Therapeutic Target (DNA Minor Groove) ActiveDrug->Target Binding

Caption: Metabolic activation pathway of amidoxime prodrugs reducing direct renal exposure to cationic species.

Protocol: Synthesis of N-Hydroxyamidine Prodrugs

Standard Operating Procedure (SOP-CHEM-04)

Reagents:

  • Biphenyl-nitrile precursor (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (4.0 eq)

  • Potassium tert-butoxide (KOtBu) or Triethylamine (4.0 eq)

  • Solvent: DMSO or Ethanol

Step-by-Step:

  • Preparation: Dissolve the nitrile derivative in DMSO (0.5 M concentration).

  • Activation: Add Hydroxylamine HCl and the base to the reaction vessel.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+33 compared to nitrile).

  • Workup: Pour the reaction mixture into ice water. The amidoxime product often precipitates as a white solid. Filter and wash with water.

  • Validation: Confirm structure via ¹H-NMR. The characteristic broad singlet of the N-OH proton appears around δ 9.5–10.5 ppm.

Module 2: Mitochondrial Toxicity Screening

User Question: My compounds pass standard cytotoxicity assays (MTT/HeLa), but animals are dying of metabolic acidosis or liver failure. Why is my screen failing?

Technical Diagnosis: Standard cell culture media contains high glucose (25 mM). Cancer cells (HeLa, HepG2) utilize glycolysis for ATP (Crabtree effect), bypassing the mitochondria. If your amidine inhibits the Electron Transport Chain (ETC)—a common side effect of biphenyl amidines—the cells survive on glycolysis, yielding a false negative safety signal.

Solution: The Glucose/Galactose Switch Assay Force cells to rely on oxidative phosphorylation by replacing glucose with galactose.[1][2] Galactose yields zero net ATP via glycolysis; cells must use mitochondria to survive.

Data Interpretation Table
ConditionMedia CompositionMetabolic PathwayInterpretation of Cell Death
Standard High Glucose (25 mM)Glycolysis (Anaerobic)General Cytotoxicity (Membrane lysis, DNA damage)
Mito-Stress Galactose (10 mM)OXPHOS (Aerobic)Mitochondrial Toxicity (ETC inhibition, uncoupling)

Validation Rule: A compound is a mitochondrial toxicant if the IC₅₀(Galactose) is >3-fold lower than the IC₅₀(Glucose).[2]

Protocol: Glu/Gal Mitochondrial Liability Screen

Standard Operating Procedure (SOP-TOX-09)

  • Seeding: Seed HepG2 cells (1.5 x 10⁴ cells/well) in 96-well plates.

  • Adaptation:

    • Plate A (Glu): DMEM + 25 mM Glucose.[2]

    • Plate B (Gal): DMEM (glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate.

  • Dosing: Treat cells with serial dilutions of the biphenyl-amidine (0.1 µM – 100 µM) for 24 hours.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent to measure ATP/viability.

  • Calculation: Calculate the Mitochondrial Safety Index (MSI):

    
    
    
    • If MSI > 3: High Mitochondrial Risk .

Module 3: Cardiotoxicity (hERG Inhibition)

User Question: We are seeing QT prolongation. How do I modify the structure to reduce hERG binding without losing potency?

Technical Diagnosis: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize drug binding via cation-π interactions and π-π stacking . Biphenyl amidines are perfect hERG blockers because they possess:

  • A basic center (Amidine).

  • A lipophilic aromatic linker (Biphenyl).

Solution: Disruption of the Pharmacophore You must disrupt the hydrophobic match or lower the basicity.

Troubleshooting Decision Tree

hERG_SAR Problem High hERG Inhibition (IC50 < 1 µM) CheckLogP Check Lipophilicity (cLogP > 3?) Problem->CheckLogP CheckpKa Check Basicity (pKa > 9?) CheckLogP->CheckpKa No Strategy1 Strategy A: Reduce Lipophilicity Add polar groups (OH, OMe) to linker CheckLogP->Strategy1 Yes Strategy2 Strategy B: Steric Hindrance Add ortho-substituent to twist biphenyl CheckpKa->Strategy2 No (Structure is flat) Strategy3 Strategy C: Lower pKa Convert to Pyridine-Amidine or Prodrug CheckpKa->Strategy3 Yes

Caption: SAR decision tree for mitigating hERG liability in aromatic amidines.

Specific Chemical Modifications:

  • Twist the System: Introduce a methyl or fluoro group at the ortho position of the biphenyl ring. This forces the two phenyl rings out of planarity, reducing the ability of the molecule to "slot" into the hERG pore (π-stacking disruption).

  • Oxygen Insertion: Insert an ether oxygen into the linker if possible, or add a hydroxymethyl group. This lowers cLogP.

References

  • Clement, B., et al. (2007).[3] N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines.[4] Journal of Medicinal Chemistry.

  • Marchetti, P., et al. (2023). Mitochondrial Toxicity: Measurement and Applications.[5][6] BMG Labtech Technical Notes.

  • Cyprotex. (2024). Mitochondrial Toxicity (Glu/Gal Assay) Protocol and Validation.[2] Evotec Solutions.

  • Waring, M. J., et al. (2018). Structure-Based Drug Design of hERG Channel Blockers. Journal of Chemical Information and Modeling.

  • Tidwell, R. R., & Boykin, D. W. (2003). Dicationic DNA Minor Groove Binders as Antimicrobial Agents. (Context on Pentamidine Analog Toxicity).

Sources

Technical Support Center: Optimizing Buffer Conditions for [1,1'-Biphenyl]-4-carboximidamide Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing buffer conditions in enzyme assays involving [1,1'-Biphenyl]-4-carboximidamide. Whether this compound is your substrate, inhibitor, or a tool to probe enzyme function, establishing optimal and stable buffer conditions is the bedrock of reliable and reproducible data.[1][2]

This center is structured to anticipate your questions, moving from fundamental principles to detailed, hands-on troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Here we address the foundational questions that form the basis of effective buffer selection.

Q1: What is the very first step in choosing a buffer for my new enzyme assay?

A: The first step is to determine the optimal pH for your enzyme's activity. Every enzyme has a pH at which it exhibits maximum activity, known as the "optimum pH".[1][3][4] Operating at this pH ensures the highest sensitivity and a stable reaction rate. If the optimal pH is unknown, you must determine it experimentally through a pH profiling experiment (see Troubleshooting Guide 1). Once the target pH is known, select a buffer compound that has a pKa value within ±1 pH unit of this target.[5][6] This ensures the buffer has the strongest capacity to resist pH changes during the reaction.

Q2: Why is pH so critical for enzyme activity?

A: pH is a master variable in enzyme assays because the concentration of hydrogen ions affects the protonation state of amino acid residues.[7] Changes in pH can alter:

  • The Enzyme's Active Site: The specific charges of amino acids in the active site are often crucial for binding the substrate and catalyzing the reaction. Incorrect protonation can disrupt these interactions.[3][4]

  • The Enzyme's Overall Structure: The three-dimensional shape of an enzyme is maintained by a network of interactions, including ionic bonds. Extreme pH values can disrupt these bonds, causing the enzyme to denature and lose its function.[4][8]

  • The Substrate Itself: The charge and shape of the substrate can also be affected by pH, which may impact its ability to bind to the active site.[1][4]

Q3: What are "Good's Buffers" and why are they recommended for biological assays?

A: Good's buffers are a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues specifically for biological research.[6][9][10] They are superior to traditional buffers like phosphate or Tris in many applications because they are designed to meet specific criteria ideal for biological systems.[11] These criteria include:

  • pKa values near physiological pH (6-8). [6][10]

  • High water solubility and low permeability through biological membranes. [5][9]

  • Minimal interaction with metal ions. [9][11]

  • Low absorbance in the UV-visible range. [9]

  • High chemical stability and resistance to enzymatic degradation. [9]

Examples include HEPES, PIPES, MES, and MOPS. Their use minimizes the chance that the buffer itself will interfere with the biological reaction being studied.

Q4: How does ionic strength affect my enzyme assay?

A: Ionic strength, a measure of the total concentration of ions in the solution, can significantly impact enzyme activity by influencing the electrostatic interactions between the enzyme and its substrate.[12]

  • Low Ionic Strength: May be required for enzymes that rely on strong electrostatic attraction to bind their substrate.

  • High Ionic Strength: Can shield electrostatic interactions, which may either inhibit or, in some cases, enhance activity by reducing non-specific binding or aggregation.[12]

Drastic changes in ionic strength can also affect the enzyme's structural stability, potentially leading to denaturation.[12][13] It is a critical parameter to control and optimize.[1][13]

Q5: Can my buffer directly interact with my substrate or inhibitor?

A: Yes, and this is a critical consideration. Buffers are not always inert spectators in a reaction.[14] For example, phosphate buffers can precipitate certain divalent cations like Ca²⁺ or Mg²⁺, which may be essential cofactors for your enzyme.[15] Buffers like Tris, which have a primary amine, can react with other components in the assay. When working with a charged molecule like [1,1'-Biphenyl]-4-carboximidamide, it is important to consider potential ionic interactions with charged buffer species.

Section 2: Troubleshooting Guides & Protocols

This section provides systematic approaches to solving common buffer-related problems.

Troubleshooting Guide 1: Low or No Enzyme Activity

Problem: You have assembled your assay, but you are seeing very low or no signal, suggesting poor enzyme activity.

Probable Cause: The pH of your buffer system is likely outside the optimal range for your enzyme.

Solution: Perform a systematic pH profiling experiment to identify the enzyme's optimal pH.

Workflow for pH Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select a series of buffers with overlapping pKa values (e.g., Citrate, MES, HEPES, Tris, CAPS) B Prepare buffer stocks (e.g., 0.5 M) at various pH points (e.g., pH 4.0 to 10.0 in 0.5 unit increments) A->B Ensure pKa overlap C Set up parallel enzyme reactions. Keep all components constant (enzyme, substrate, temp) EXCEPT the buffer pH. B->C D Initiate reactions and measure activity over time. C->D Monitor progress E Plot Enzyme Activity (Rate) vs. pH D->E F Identify the pH that gives the maximum activity (Vmax). This is the Optimum pH. E->F Peak of the curve

Caption: Workflow for determining optimal enzyme pH.

Protocol: pH Profiling Experiment

  • Buffer Selection: Choose a set of at least 3-4 different buffer systems whose pKa values overlap to cover a broad pH range (e.g., pH 4.0 to 10.0). See the table below for suggestions.

  • Stock Preparation: Prepare concentrated stocks (e.g., 10x or 500 mM) of each buffer. For each buffer system, prepare solutions at 0.5 pH unit increments across its effective buffering range.

  • Assay Setup: In a microplate, set up your standard enzyme assay reaction. For each pH point you want to test, prepare triplicate wells. The only variable across the wells should be the buffer and its pH. All other parameters (enzyme concentration, substrate concentration, temperature, ionic strength) must be kept constant.[13]

  • Reaction & Detection: Initiate the reaction (e.g., by adding the enzyme or substrate) and measure the reaction rate using your established detection method.

  • Data Analysis: Calculate the initial velocity (V₀) for each pH point. Plot V₀ versus pH. The peak of this curve represents the optimal pH for enzyme activity under those conditions.

Table 1: Common Biological Buffers for pH Profiling

BufferpKa at 25°CUseful pH RangeNotes
Citrate3.1, 4.8, 6.43.0 - 6.2Can chelate metal ions.
MES6.15.5 - 6.7Good's Buffer. Minimal metal binding.
PIPES6.86.1 - 7.5Good's Buffer. Forms radicals under some conditions.
MOPS7.26.5 - 7.9Good's Buffer. Can interact with some metals.
HEPES7.56.8 - 8.2Good's Buffer. Widely used, but can produce radicals.
Tris8.17.5 - 9.0pKa is temperature-sensitive. Reactive primary amine.
Bicine8.37.6 - 9.0Good's Buffer. Can interfere with protein assays.
CAPS10.49.7 - 11.1Useful for high pH ranges.

Source: Adapted from Good et al. (1966) and other common laboratory resources.[9]

Troubleshooting Guide 2: Poor Assay Reproducibility

Problem: Your assay works, but you see significant well-to-well or day-to-day variability.[2]

Probable Cause: Your buffer may have insufficient buffering capacity, or you may have uncontrolled variations in ionic strength.

Solution: Optimize the buffer concentration and the total ionic strength of the assay.

Decision Tree for Reproducibility Issues

G A Problem: Poor Assay Reproducibility B Is buffer pKa within +/- 1 unit of assay pH? A->B C ACTION: Re-select buffer using pH profile data. (See Guide 1) B->C No D Is buffer concentration adequate (25-100 mM)? B->D Yes H Result: Improved Reproducibility C->H E ACTION: Test a range of buffer concentrations (e.g., 10, 25, 50, 100 mM) and select for best stability. D->E No/Unknown F Is ionic strength controlled? D->F Yes E->H G ACTION: Perform an ionic strength titration using a neutral salt (e.g., NaCl, KCl). F->G No/Unknown G->H

Caption: Decision tree for troubleshooting poor assay reproducibility.

Protocol: Ionic Strength Optimization

  • Establish Baseline: Use your optimized buffer at its optimal pH and a standard concentration (e.g., 50 mM).

  • Prepare Salt Stock: Prepare a high-concentration stock of a neutral salt (e.g., 2 M NaCl or KCl). Ensure the salt does not inhibit your enzyme on its own.

  • Titration Setup: Set up your standard assay in a series of reactions. To each reaction, add increasing amounts of the salt stock to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Maintain Constant Conditions: Crucially, ensure the final concentration of all other assay components (buffer, enzyme, substrate) remains constant across the titration.

  • Measure and Plot: Initiate the reactions and measure the initial velocities. Plot enzyme activity versus salt concentration.

  • Analyze: Look for a plateau in the curve. The optimal ionic strength is often the lowest concentration that gives maximal and stable activity.[16] Operating within this plateau will make your assay more robust to minor pipetting variations.

Section 3: Advanced Considerations for [1,1'-Biphenyl]-4-carboximidamide

Q: The compound of interest, [1,1'-Biphenyl]-4-carboximidamide, has a basic amidine group. How might this affect my buffer choice?

A: The carboximidamide (amidine) group is basic and will be protonated and positively charged at physiological pH. This is a critical consideration.

  • Potential for Ionic Interactions: As a cation, [1,1'-Biphenyl]-4-carboximidamide could interact with negatively charged buffer species (e.g., the conjugate base of citrate or phosphate). This could potentially sequester your compound, reducing its effective concentration, or it could even cause precipitation at high concentrations.

  • Buffer Choice to Minimize Interaction: To mitigate this risk, it is advisable to start with zwitterionic buffers (Good's Buffers like HEPES or MOPS) which have both a positive and a negative charge but a net neutral charge at their pI.[11] These are generally less likely to form strong ionic interactions with charged ligands compared to buffers with a distinct net negative charge.

  • Experimental Verification: If you suspect an interaction, you can test this by running the assay in two different buffer systems at the same pH and ionic strength (e.g., HEPES vs. Phosphate). A significant difference in enzyme activity or inhibitor potency could indicate a buffer-specific interaction.

By systematically addressing pH, ionic strength, and potential compound-specific interactions, you can develop a robust and reliable enzyme assay, ensuring the integrity and accuracy of your research.

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. [Link]

  • Bitesize Bio. (2022). What Makes a “Good” Laboratory Buffer?[Link]

  • Interchim. Good's buffers (biological buffers). [Link]

  • Fiveable. Ionic Strength Definition. [Link]

  • Chemistry LibreTexts. (2022). 10.7: The Effect of pH on Enzyme Kinetics. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]

  • ResearchGate. (2016). Effect of ionic strength of buffer on enzyme activity. [Link]

  • Promega Connections. (2019). What Makes a "Good" Buffer?[Link]

  • Patsnap Synapse. (2023). What Are the Applications of Biochemical Buffers in Enzyme Assays?[Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of [1,1'-Biphenyl]-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for researchers encountering challenges with the cellular uptake of [1,1'-Biphenyl]-4-carboximidamide. We will explore the underlying reasons for its low permeability and offer detailed, field-proven strategies and protocols to overcome these issues. Our focus is on practical, actionable solutions that can be implemented in a standard laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of [1,1'-Biphenyl]-4-carboximidamide in cell-based experiments.

Q1: Why is the cell permeability of [1,1'-Biphenyl]-4-carboximidamide inherently low?

A1: The low cell permeability is primarily due to the physicochemical properties of the carboximidamide functional group (an amidine). At physiological pH (around 7.4), this group is highly basic and exists predominantly in its protonated, cationic form. This positive charge creates a significant energetic barrier for passive diffusion across the lipophilic (fat-loving) core of the cell membrane, which is nonpolar and repels charged species. Key contributing factors include:

  • High Polarity: The charged amidine group makes the molecule highly polar and hydrophilic (water-loving).

  • Desolvation Penalty: Before a molecule can enter the lipid bilayer, it must shed its surrounding water molecules (desolvate). For a charged molecule like protonated [1,1'-Biphenyl]-4-carboximidamide, this process is energetically unfavorable[1].

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: There are two main strategic pillars for enhancing the permeability of a charged, polar molecule like [1,1'-Biphenyl]-4-carboximidamide:

  • Chemical Modification (Prodrug Approach): This involves temporarily masking the problematic amidine group with a lipophilic, cleavable moiety. The resulting "prodrug" is more neutral and lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular enzymes (like esterases) cleave the masking group, releasing the active parent compound. This is a highly effective and widely used strategy in drug development[2][3][4].

  • Advanced Formulation (Delivery Vehicle Approach): This strategy involves encapsulating the active compound within a carrier system designed to facilitate membrane transit. Lipid-based formulations, such as liposomes or nanostructured lipid carriers (NLCs), are particularly effective.[5][6][7] These carriers can fuse with the cell membrane or be taken up by endocytosis, delivering their payload directly into the cell.

Q3: How can I quantitatively measure the improvement in cell permeability after applying these strategies?

A3: Two industry-standard in vitro assays are essential for quantifying cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9][10] It is an excellent first-line tool to assess if a prodrug strategy has successfully increased the lipophilicity and passive diffusion potential of your compound.

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[11][12] This model provides a more biologically relevant assessment as it accounts for not only passive diffusion but also the potential involvement of active transport mechanisms (e.g., efflux pumps like P-glycoprotein)[12].

Q4: Is it possible that my compound is being actively removed from the cell by efflux pumps?

A4: Yes, this is a distinct possibility, especially for molecules with aromatic features. The Caco-2 assay is the ideal tool to investigate this. By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an "efflux ratio" (Papp B-A / Papp A-B) can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter, which is actively pumping it out of the cell[11].

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Prodrug Strategy - Masking the Amidine Group

The Challenge: The permanent positive charge on the amidine group of [1,1'-Biphenyl]-4-carboximidamide is the primary obstacle to cell entry.

The Solution: We will design and synthesize an N-acyloxyalkoxy prodrug. This common prodrug moiety masks the amidine as a neutral entity, is known to be cleaved by intracellular esterases, and is synthetically accessible.

Conceptual Workflow:

G cluster_0 Problem cluster_1 Solution: Prodrug Approach A [1,1'-Biphenyl]-4-carboximidamide (Charged, Low Permeability) B Lipid Bilayer (Cell Membrane) A->B Repulsion D Passive Diffusion C Synthesize Prodrug (Neutral, High Permeability) C->D E Intracellular Space D->E F Esterase Cleavage E->F G Active Drug Released (Intracellular) F->G H Masking Group (Excreted) F->H

Caption: Prodrug strategy to overcome membrane repulsion.

Experimental Protocol: Synthesis of an N-Pivaloyloxymethoxy (POM) Prodrug

Disclaimer: This is a representative protocol. Researchers should adapt it based on available starting materials and perform appropriate characterization (NMR, MS, HPLC) to confirm product identity and purity.

  • Starting Material: [1,1'-Biphenyl]-4-carbonitrile. (The nitrile is a common precursor to the amidine).

  • Step 1: Synthesis of the Amidine (Parent Drug):

    • If starting from the nitrile, convert it to the amidine hydrochloride. A common method is the Pinner reaction: bubble dry HCl gas through a solution of the nitrile in anhydrous ethanol to form the ethyl imidate hydrochloride, followed by reaction with ammonia in ethanol.

  • Step 2: Preparation of the Prodrug Moiety (POM-Cl):

    • Chloromethyl pivalate (POM-Cl) is commercially available or can be synthesized.

  • Step 3: Prodrug Conjugation:

    • Dissolve [1,1'-Biphenyl]-4-carboximidamide hydrochloride (1 equivalent) in an anhydrous aprotic solvent like DMF or acetonitrile.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt and scavenge HCl produced during the reaction.

    • Cool the mixture to 0°C in an ice bath.

    • Add chloromethyl pivalate (POM-Cl) (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup (e.g., with ethyl acetate and water), dry the organic layer, and purify the crude product by column chromatography on silica gel.

Expected Outcome: A more lipophilic, neutral compound. This can be preliminarily verified by a significant increase in the retention time on a reverse-phase HPLC column compared to the parent drug.

Guide 2: Permeability Assessment - The PAMPA Protocol

The Challenge: You have synthesized a potential prodrug and need a rapid, cost-effective way to determine if its passive permeability has improved.

The Solution: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay isolates passive diffusion, providing a clear answer to whether your chemical modification strategy was successful in increasing lipophilicity-driven transport.[8][13]

PAMPA Experimental Workflow:

PAMPA_Workflow prep 1. Prepare Lipid Membrane Coat PVDF filter plate with lipid solution (e.g., lecithin in dodecane) donor 2. Add Compounds to Donor Plate (Test compounds & Controls in buffer) prep->donor sandwich 3. Assemble Sandwich Place Donor plate onto Acceptor plate (pre-filled with buffer) donor->sandwich incubate 4. Incubate (e.g., 16-18 hours at RT) sandwich->incubate separate 5. Separate Plates incubate->separate analyze 6. Quantify Concentration (LC-MS/MS or UV-Vis) in both Donor and Acceptor wells separate->analyze calculate 7. Calculate Permeability (Pe) Use concentrations and assay parameters analyze->calculate

Caption: High-level workflow for the PAMPA experiment.

Detailed Step-by-Step Protocol:

  • Materials: 96-well PAMPA "sandwich" plates (hydrophobic PVDF filter donor plate and an acceptor plate), lipid solution (e.g., 2% w/v lecithin in dodecane), phosphate-buffered saline (PBS, pH 7.4), DMSO, test compounds, and control compounds.

  • Plate Preparation: Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for ~20 minutes.

  • Compound Preparation: Prepare stock solutions of your test compounds (parent drug and prodrug) and controls in DMSO. A typical final assay concentration is 100-200 µM in PBS with 1-2% DMSO.

  • Assay Setup:

    • Fill the wells of the acceptor plate with 300 µL of PBS buffer.

    • Add 200 µL of your compound solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation[14].

  • Quantification:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each well using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the appropriate formula, which accounts for volumes, surface area, and incubation time.

Data Interpretation Table:

Permeability ClassificationTypical Pe (x 10-6 cm/s)Interpretation for Prodrug Strategy
Low Permeability< 1.5Parent drug likely falls here. A prodrug that remains in this category has not been successful.
Medium Permeability1.5 - 5.0A significant improvement. The prodrug is more permeable but may still be suboptimal.
High Permeability> 5.0Success. The prodrug has excellent passive diffusion characteristics.[8]
Guide 3: Formulation Strategy - Lipid-Based Nanocarriers

The Challenge: Your compound is highly active, but a prodrug strategy is not feasible or desired. You need a non-covalent method to get the parent drug into cells for in vitro assays.

The Solution: Formulate [1,1'-Biphenyl]-4-carboximidamide into Nanostructured Lipid Carriers (NLCs). NLCs are an advanced generation of lipid nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs, improve stability, and enhance cellular uptake.[5][6]

Protocol: Preparation of NLCs by High-Shear Homogenization

  • Component Selection:

    • Solid Lipid: A high melting point lipid (e.g., glyceryl monostearate).

    • Liquid Lipid (Oil): A liquid lipid at room temperature (e.g., oleic acid, Miglyol 812). The blend of solid and liquid lipids creates an imperfect crystal lattice that enhances drug loading[6].

    • Surfactant: A stabilizer (e.g., Polysorbate 80 (Tween® 80) or Poloxamer 188).

    • Aqueous Phase: Purified water or buffer.

  • Preparation of Phases:

    • Lipid Phase: Weigh the solid lipid, liquid lipid, and your compound ([1,1'-Biphenyl]-4-carboximidamide). Heat them together at a temperature ~10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.

    • Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring.

    • Immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax®) at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes. This creates a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Transfer the hot pre-emulsion to a high-pressure homogenizer or a probe sonicator.

    • Homogenize or sonicate for several cycles/minutes until the formulation becomes translucent.

    • Allow the resulting nanoemulsion to cool down in an ice bath. As the lipid solidifies, NLCs are formed.

  • Characterization: Before use in cell assays, characterize the NLCs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency should also be determined.

Using NLCs in Cell Culture: Add the NLC formulation directly to the cell culture medium at the desired final concentration of the active compound. Include "empty" NLCs (without the drug) as a vehicle control to account for any effects of the formulation itself on the cells.

Part 3: Troubleshooting Caco-2 Assay Issues

Q: My compound shows high permeability in PAMPA but low permeability in the Caco-2 assay. What's happening?

A: This is a classic sign of active efflux. The PAMPA assay only measures passive diffusion, while the Caco-2 cells express efflux transporters (like P-gp) that can actively pump your compound out of the cell.

  • Troubleshooting Step: Perform a bi-directional Caco-2 assay to calculate the efflux ratio. If the ratio is high (>2), repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate[12].

Q: The mass balance (% recovery) in my Caco-2 assay is very low (<70%). What does this indicate?

A: Low recovery suggests that your compound is being "lost" during the assay. The most common culprits are:

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous buffer.

  • Non-specific Binding: The compound may be sticking to the plastic walls of the assay plate.

  • Cellular Accumulation: The compound is entering the cells but not exiting into the basolateral compartment.

  • Metabolism: The Caco-2 cells may be metabolizing your compound.[11]

  • Troubleshooting Step: Analyze the cell lysate at the end of the experiment to check for accumulation. Analyze the buffer for known metabolites of your compound. If solubility is an issue, consider adding a small amount of a non-toxic solubilizing agent to the buffer.

References

  • DCCEEW. (2022-06-30). Biphenyl (1,1-biphenyl). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-4. [Link]

  • ChemBK. (2024-04-10). [1,1'-Biphenyl]-4-carboxamide, 4'-heptyl- - Names and Identifiers. [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. PMC. [Link]

  • PubMed. (2018-07-23). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • ACS Publications. (2018-01-24). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • PubChem. (n.d.). n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide. [Link]

  • SciSpace. (2014-06-12). Optimizing oral drug delivery using lipid based formulations. [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -. [Link]

  • ACS Publications. (2024-07-04). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. [Link]

  • MDPI. (n.d.). Mechanistic Insight in Permeability through Different Membranes in the Presence of Pharmaceutical Excipients: A Case of Model Hydrophobic Carbamazepine. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • ResearchGate. (2025-08-06). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. [Link]

  • RSC Publishing. (2023-11-09). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • American Pharmaceutical Review. (2011-05-01). Strategies to Formulate Lipid-based Drug Delivery Systems. [Link]

  • NIH. (2020-11-03). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • MDPI. (n.d.). Permeabilizing Cell Membranes with Electric Fields. [Link]

  • NIH. (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC. [Link]

  • MDPI. (n.d.). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. [Link]

  • ResearchGate. (n.d.). Prodrugs of Amides, Imides and Other NH-acidic Compounds. [Link]

  • Chembites. (2020-09-30). Masked Entry – Increasing cell permeability of large molecules. [Link]

  • NIH. (n.d.). Strategy‐Level Prodrug Synthesis. PMC. [Link]

  • ResearchGate. (2022-10-08). Amide Mutual Prodrug Approach In The Era of Drug Design. [Link]

Sources

Validation & Comparative

Head-to-head comparison of different synthesis routes for 4-phenylbenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Phenylbenzamidine (4-biphenylcarboxamidine) is a critical pharmacophore in medicinal chemistry, serving as a key scaffold for serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors). While the classical Pinner reaction remains the industrial benchmark for its low material cost, modern drug discovery has largely shifted toward LiHMDS-mediated addition for its kinetic superiority and Amidoxime reduction for its mildness.

This guide provides an objective, data-driven comparison of these three dominant synthetic archetypes, enabling you to select the optimal route based on your substrate sensitivity, scale, and available equipment.

The Chemical Target[1][2]

PropertyDescription
Target Molecule 4-Phenylbenzamidine (typically isolated as HCl salt)
CAS Number 1226-06-8 (Free base) / 55663-88-8 (HCl salt)
Precursor 4-Cyanobiphenyl (4-Biphenylcarbonitrile)
Core Challenge Converting the robust nitrile (

) into the amidine (

) without hydrolyzing to the amide or carboxylic acid.
Strategic Overview: The Three Archetypes

SynthesisRoutes Nitrile 4-Cyanobiphenyl Pinner Route A: Pinner (Acidic / HCl gas) Nitrile->Pinner EtOH, HCl(g) LiHMDS Route B: LiHMDS (Strong Base / Kinetic) Nitrile->LiHMDS LiHMDS, THF Amidoxime Route C: Amidoxime (Redox / Mild) Nitrile->Amidoxime NH2OH·HCl Target 4-Phenylbenzamidine Pinner->Target NH3/EtOH LiHMDS->Target HCl (aq) workup Amidoxime->Target H2/Pd-C or HCOOK

Figure 1: Strategic landscape of 4-phenylbenzamidine synthesis showing the three distinct mechanistic approaches.[1]

Detailed Protocol Comparison

Route A: The Pinner Synthesis (The Industrial Standard)

Mechanism: Acid-catalyzed nucleophilic attack of an alcohol on the nitrile to form an imidate ester, followed by ammonolysis.

  • Best For: Multi-gram to kilogram scale where reagent cost is the primary driver and the substrate is acid-stable.

  • The Trap: Moisture is the enemy. Water converts the intermediate imidate to the ester (Pinner's "dead end").

Protocol:

  • Imidate Formation: Suspend 4-cyanobiphenyl (10 g, 55.8 mmol) in anhydrous ethanol (50 mL) and dry benzene/toluene (50 mL) (co-solvent aids solubility of the biphenyl system).

  • Cool to 0°C. Saturate the solution with anhydrous HCl gas for 3-4 hours. The mixture should gain ~20-30% weight.

  • Seal and stir at 4°C for 24–48 hours. The imidate ester hydrochloride usually precipitates.

  • Precipitation: Dilute with anhydrous diethyl ether to fully precipitate the intermediate. Filter and wash rapidly with dry ether. Do not expose to humid air.

  • Ammonolysis: Resuspend the solid imidate in anhydrous ethanol (50 mL). Treat with 7N

    
     in methanol (3 equiv) or bubble ammonia gas at 0°C.
    
  • Stir at room temperature (RT) for 12 hours.

  • Isolation: Evaporate solvent. Recrystallize the residue from EtOH/Ether to obtain 4-phenylbenzamidine HCl.

Route B: The LiHMDS Protocol (The MedChem Fast-Track)

Mechanism: Direct nucleophilic addition of the bis(trimethylsilyl)amide anion to the nitrile, forming a silylated amidine intermediate that hydrolyzes instantly upon acidic workup.

  • Best For: High-throughput synthesis, acid-sensitive substrates, and speed (Same-day results).

  • The Trap: Requires inert atmosphere (Schlenk line or Glovebox techniques preferred).

Protocol:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Addition: Dissolve 4-cyanobiphenyl (1.0 eq) in anhydrous THF (0.5 M).

  • Add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 1.1–1.2 eq) dropwise at RT.

  • Reaction: Stir for 3–12 hours. (Monitor by TLC; the nitrile spot will disappear. Note: The intermediate is silylated and may run differently than expected).

  • Quench: Cool to 0°C. Carefully add 4N HCl in dioxane or aqueous HCl (excess).

  • Workup: Stir for 30 minutes to desilylate. The amidine hydrochloride often precipitates directly or can be isolated by evaporating the THF and triturating with ether.

  • Yield: Typically 85–95%.

Route C: The Amidoxime-Reduction (The "Soft" Route)

Mechanism: Addition of hydroxylamine to form an amidoxime (N-hydroxyamidine), followed by reductive cleavage of the N-O bond.

  • Best For: Prodrug synthesis (stopping at amidoxime) or when avoiding both strong acids (Pinner) and strong bases (LiHMDS).

  • The Trap: The reduction step can be sluggish without the right catalyst.

Protocol:

  • Amidoxime Step: Reflux 4-cyanobiphenyl with

    
     (1.5 eq) and 
    
    
    
    (1.5 eq) in Ethanol/Water (10:1) for 6 hours.
  • Precipitate with water, filter, and dry the amidoxime solid.

  • Reduction Step (Green Method): Dissolve amidoxime in Methanol/Acetic Acid.

  • Add Potassium Formate (3–5 eq) and 10% Pd/C catalyst (10 wt%).

  • Stir at RT or mild heat (40°C) for 2–4 hours. (Formate acts as a safe hydrogen donor).[2]

  • Isolation: Filter catalyst over Celite. Concentrate filtrate. The product is the acetate salt (convert to HCl via ion exchange if needed).

Head-to-Head Performance Analysis

Quantitative Comparison Matrix
FeatureRoute A: PinnerRoute B: LiHMDSRoute C: Amidoxime
Typical Yield 60–80%85–95% 70–85% (over 2 steps)
Reaction Time 2–3 Days4–12 Hours 12–24 Hours
Operational Difficulty High (Gas handling, moisture control)Medium (Inert atmosphere required)Low (Open air possible for step 1)
Atom Economy Low (Stoichiometric waste)ModerateModerate
Functional Group Tolerance Poor (Acid sensitive groups fail)Good (Base sensitive groups fail)Excellent (Tolerates most groups)
Scalability Excellent (Kilogram+)Good (Cost of LiHMDS limits ton-scale)Good
Mechanistic Insight: Why LiHMDS Wins on Kinetics

The LiHMDS route bypasses the thermodynamic "uphill" battle of direct ammonia addition by using a potent nucleophile (


) that creates a stable silylated intermediate.

LiHMDS_Mechanism Step1 Nitrile + Li-N(TMS)2 Intermediate N-Lithio-N'-TMS-amidine (Stable Intermediate) Step1->Intermediate Nucleophilic Addition (Fast, Irreversible) Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Quench Product Amidine HCl Salt + (TMS)2O Hydrolysis->Product Desilylation

Figure 2: The LiHMDS mechanism relies on the formation of a silylated intermediate that drives the equilibrium forward, unlike the reversible addition of ammonia.

Decision Matrix: Which Route Should You Choose?

Choose Route A (Pinner) If:

  • You are scaling up to >100g.

  • LiHMDS is too expensive for your budget.

  • Your lab lacks inert gas manifold facilities.

  • Data Point: Pinner remains the most cost-effective route for simple benzamidines at industrial scale despite lower yields.

Choose Route B (LiHMDS) If:

  • You are in Lead Optimization (MedChem) working on <10g scale.

  • You need the compound today.

  • Your substrate contains acid-labile groups (e.g., acetals, Boc protecting groups).

  • Data Point: Literature indicates LiHMDS yields are consistently 15-20% higher than Pinner for electron-rich nitriles.

Choose Route C (Amidoxime) If:

  • You need to avoid both strong acid and strong base (e.g., substrate has esters or epoxides).

  • You are developing a prodrug (the amidoxime itself is often the target).

  • Data Point: The Potassium Formate/Pd-C reduction method is considered a "Green Chemistry" standard for this transformation.

References

  • Pinner Reaction (Classic): Pinner, A., & Klein, F. (1877).[3][4] Umwandlung der Nitrile in Imide.[4] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[4] Link

  • LiHMDS Method (Primary): Lange, U. E., Schäfer, B., & Baucke, D. (1999). A new mild method for the synthesis of amidines.[5] Tetrahedron Letters, 40(39), 7067-7070. Link

  • LiHMDS Optimization: Judkins, B. D., et al. (1996). A General Synthesis of Amidines from Nitriles via Silylated Intermediates. Synthetic Communications, 26(23), 4351-4367. Link

  • Amidoxime Reduction (Green/Formate): Nadrah, K., & Dolenc, M. S. (2007).[6] Preparation of Amidines by Amidoxime Reduction with Potassium Formate.[2][6] Synlett, 2007(08), 1257-1258. Link

  • Copper Catalyzed (Emerging): Xu, W., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5466. Link

Sources

A Senior Application Scientist's Guide to QSAR Analysis of Biphenyl Carboxamide Analogues for Analgesic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and technical walkthrough of Quantitative Structure-Activity Relationship (QSAR) analysis as applied to biphenyl carboxamide analogues, a promising class of compounds investigated for their analgesic properties. We will explore the causal relationships behind experimental and computational choices, present comparative data from published studies, and provide actionable protocols for researchers in drug development.

Introduction: The Nexus of Computational Modeling and Pain Management

The quest for novel, potent, and safe analgesics is a cornerstone of pharmaceutical research. Traditional drug discovery, while effective, is often a high-cost, high-attrition endeavor. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool to rationalize and accelerate this process.[1][2] By correlating the chemical structure of compounds with their biological activity, QSAR enables the prediction of a novel molecule's potency, guiding synthetic efforts toward more promising candidates and reducing reliance on extensive preliminary screening.[3][4]

Biphenyl carboxamides have garnered significant attention as potential analgesics.[5][6][7] Many compounds in this class function by inhibiting Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for degrading anandamide, an endogenous cannabinoid.[8][9] By inhibiting FAAH, these molecules increase anandamide levels, enhancing the body's natural pain-relief mechanisms, which can lead to analgesic, anti-inflammatory, and anxiolytic effects.[9][10][11] This targeted mechanism makes them an excellent subject for QSAR studies, where specific molecular features can be tuned to maximize FAAH inhibition and, consequently, analgesic activity.

Comparative Analysis of QSAR Models for Biphenyl Carboxamides

The effectiveness of a QSAR model is determined by its statistical robustness and its ability to predict the activity of new, untested compounds. Different QSAR approaches, from 2D to 3D methods, offer varying levels of insight. Here, we compare two distinct models developed for biphenyl carboxamide analogues to illustrate these differences.

2D-QSAR: Insights from Molecular Topology

A 2D-QSAR study focuses on descriptors calculated from the 2D representation of a molecule, such as topological and electrotopological indices. These models are computationally efficient and can reveal fundamental relationships between a molecule's connectivity and its activity.

One study on biphenyl carboxamide analogues developed a Multiple Linear Regression (MLR) model with a focus on anti-inflammatory activity, a key component of analgesia.[5][6] The model demonstrated a good correlation between the selected descriptors and the biological activity.[6]

Key Findings from a 2D-QSAR Study:

  • Statistical Significance: The developed model showed a coefficient of determination (r²) of 0.842 and an internal predictivity (q²) of 0.69, indicating a statistically significant relationship.[5]

  • Descriptor Importance: The model highlighted the importance of electrotopological indices, suggesting that the electronic features and the arrangement of atoms within the biphenyl scaffold are crucial for activity.[5]

  • Application: Using the insights from this 2D-QSAR model, a novel biphenyl carboxamide analogue, 2-(anilino)-1-(4-phenylphenyl)ethanone, was designed and synthesized, showing promising analgesic activity in experimental assays.[5]

3D-QSAR: Spatially-Driven Insights with CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more granular view by considering the 3D arrangement of molecules and their interaction fields (steric, electrostatic, hydrophobic, etc.).[12][13] These techniques require the alignment of all molecules in the dataset, and the resulting contour maps provide intuitive, visual guidance for drug design.[12][14]

While a specific CoMFA/CoMSIA study on biphenyl carboxamides for analgesic activity was not prominently found in the search results, such studies have been performed on this scaffold for other targets, such as FAAH and the Dopamine D3 receptor, providing a blueprint for how such an analysis would yield insights.[15]

Hypothetical Insights from a 3D-QSAR (CoMFA/CoMSIA) Study:

  • Steric Fields (Green/Yellow Contours): Green contours would indicate regions where bulky substituents increase activity, while yellow contours would show where bulk is detrimental. For instance, a green contour near one of the phenyl rings might suggest that adding a larger group could enhance binding to a hydrophobic pocket in the FAAH enzyme.

  • Electrostatic Fields (Red/Blue Contours): Blue contours would highlight areas where positive charge is favorable, while red contours would indicate where negative charge or electronegative atoms are preferred. A red contour near the carboxamide linkage could suggest that a hydrogen bond acceptor feature is critical for interacting with an amino acid residue in the enzyme's active site.

  • Hydrophobic Fields: These maps would show where hydrophobic (water-repelling) or hydrophilic (water-attracting) properties are beneficial for activity.

Performance Comparison

The choice between 2D and 3D-QSAR depends on the research objective. 2D models are excellent for initial screening and identifying key topological features, while 3D models provide detailed spatial information crucial for lead optimization.

Parameter 2D-QSAR (e.g., MLR with Topological Descriptors) 3D-QSAR (e.g., CoMFA/CoMSIA)
Input Data 2D molecular structures3D molecular structures, requires molecular alignment
Key Descriptors Topological, constitutional, electronic indicesSteric, electrostatic, hydrophobic, H-bond fields
Computational Cost Low to moderateHigh
Interpretability Good; identifies key functional groups/indicesExcellent; provides intuitive 3D contour maps for design
Predictive Power Good (e.g., r² ≈ 0.80, pred_r² ≈ 0.72)[6]Often higher, provides more detailed structural insights
Primary Application Scaffold hopping, initial screening, identifying core relationshipsLead optimization, fine-tuning substituent effects

The Central Role of FAAH Inhibition in Analgesia

To rationally design biphenyl carboxamides, understanding their biological target is paramount. FAAH is an intracellular serine hydrolase that terminates the signaling of anandamide by breaking it down.[8][9] By inhibiting FAAH, the concentration and duration of action of anandamide are increased, leading to enhanced activation of cannabinoid receptors (primarily CB1), which plays a crucial role in modulating pain perception.[9][16]

This mechanism offers a significant therapeutic advantage: instead of globally activating cannabinoid receptors (which can lead to undesirable side effects), FAAH inhibitors enhance the body's own endocannabinoid tone only where and when it is needed.[11]

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1 CB1 Receptor Anandamide->CB1 Activation Inactive Inactive Metabolites FAAH->Inactive Analgesia Analgesia (Pain Relief) CB1->Analgesia Biphenyl Biphenyl Carboxamide (FAAH Inhibitor) Biphenyl->FAAH Inhibition

Caption: Mechanism of action for biphenyl carboxamide FAAH inhibitors.

A Validated Workflow for Predictive QSAR Modeling

Scientific integrity in QSAR modeling hinges on a rigorous, self-validating workflow.[1] This process must adhere to established best practices, such as the five principles defined by the Organisation for Economic Co-operation and Development (OECD), to ensure the model is robust, reliable, and predictive.[17][18][19]

Step-by-Step QSAR Protocol
  • Data Curation:

    • Objective: Assemble a high-quality dataset of biphenyl carboxamide analogues with experimentally determined analgesic activities (e.g., IC₅₀ or ED₅₀ values).

    • Causality: The quality of the input data directly dictates the quality of the model. Ensure data consistency, check for errors, and convert activity data to a logarithmic scale (e.g., pIC₅₀) to linearize the relationship.

  • Molecular Structure Preparation:

    • Objective: Generate 2D or 3D structures for all compounds. For 3D-QSAR, this involves energy minimization to find the most stable conformation.

    • Causality: An accurate 3D structure is critical for calculating spatial descriptors and for the subsequent alignment step in CoMFA/CoMSIA.

  • Dataset Division:

    • Objective: Split the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.[6]

    • Causality: The test set must be kept separate during model development. Its sole purpose is to provide an unbiased assessment of the model's ability to predict the activity of new compounds (external validation).[1][17]

  • Descriptor Calculation and Selection:

    • Objective: Calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical). Select the most relevant descriptors that correlate with biological activity while being independent of each other.

    • Causality: Feature selection avoids overfitting, where the model learns the noise in the training data rather than the true underlying relationship.

  • Model Generation:

    • Objective: Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build the mathematical equation linking the selected descriptors to the biological activity.[3]

    • Causality: The chosen algorithm should be appropriate for the complexity of the data.

  • Rigorous Model Validation:

    • Objective: Assess the model's goodness-of-fit, robustness, and predictivity.[17]

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to check for robustness. A high q² value (e.g., > 0.6) indicates the model is not overly sensitive to any single compound.[20]

    • External Validation: Use the model to predict the activity of the test set compounds. A high predictive r² (pred_r²) value demonstrates the model's real-world utility.[20]

    • Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. The resulting models should have very low r² and q² values, proving the original model was not due to a chance correlation.[20]

  • Define the Applicability Domain (AD):

    • Objective: Define the chemical space in which the model can make reliable predictions.[17]

    • Causality: This is OECD Principle 3. A QSAR model is only reliable for compounds similar to those in its training set. The AD prevents extrapolation to molecules for which the model is not trained.[17]

QSAR_Workflow cluster_prep 1. Data Preparation cluster_model 2. Model Building cluster_val 3. Model Validation cluster_deploy 4. Application Data Curate Biological Data (Analgesic Activity) Struc Prepare Molecular Structures (2D/3D) Split Split Data (Training & Test Sets) Struc->Split Desc Calculate & Select Descriptors Split->Desc Gen Generate Model (e.g., MLR, PLS) Desc->Gen Internal Internal Validation (Cross-validation, q²) Gen->Internal External External Validation (Test Set, pred_r²) Internal->External YRand Y-Randomization External->YRand AD Define Applicability Domain (AD) YRand->AD Predict Predict New Analogues & Guide Synthesis AD->Predict

Caption: A validated workflow for developing predictive QSAR models.

Conclusion and Future Directions

QSAR analysis provides a powerful, data-driven framework for accelerating the discovery of novel biphenyl carboxamide analogues for analgesic activity. By comparing different modeling approaches, we can see that 2D-QSAR is effective for identifying foundational structure-activity relationships, while 3D-QSAR offers detailed spatial insights to guide the intricate process of lead optimization.[5][12]

The integrity of any QSAR model is paramount and rests on a foundation of rigorous validation and a clear understanding of its applicability domain, as outlined by OECD principles.[17][18] Future work in this area should focus on integrating machine learning algorithms, expanding datasets to include diverse chemical scaffolds, and combining QSAR predictions with molecular docking and pharmacokinetic (ADMET) modeling to build a more holistic profile of potential drug candidates. By leveraging these computational strategies, researchers can more efficiently navigate the complex chemical space and advance the development of next-generation analgesics.

References

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem. [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]

  • Validation of QSAR Models. Basicmedical Key. [Link]

  • Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology. [Link]

  • Validation of QSAR models for legislative purposes. Interdisciplinary Toxicology. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • What are FAAH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. Wiley Online Library. [Link]

  • Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview. IRIS. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • OECD QSAR Assessment Framework (QAF). KREATiS. [Link]

  • Basics of QSAR Modeling. Slideshare. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. [Link]

  • Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Molecular Pain. [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview. ResearchGate. [Link]

  • Synthesis and Quantitative Structure−Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. ResearchGate. [Link]

  • Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain. Journal of Neuroscience. [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. ResearchGate. [Link]

  • 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung. [Link]

  • 3d qsar. Slideshare. [Link]

  • (PDF) CoMFA and CoMSIA 3D QSAR models for a series of some condensed thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic (H1) activity. ResearchGate. [Link]

  • 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Journal of Chemical Information and Modeling. [Link]

Sources

Comparative study of the metabolic stability of [1,1'-Biphenyl]-4-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability Profiling of [1,1'-Biphenyl]-4-carboximidamide Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary

The [1,1'-Biphenyl]-4-carboximidamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a P1 pharmacophore in serine protease inhibitors (e.g., Factor Xa, Thrombin) and antimicrobial agents. However, the highly basic amidine functionality (


) and the lipophilic biphenyl core often result in rapid hepatic clearance, limiting oral bioavailability.

This guide compares the metabolic stability of the parent scaffold against two optimized derivatives: a fluorinated analog and a cyclic amidine bioisostere . Through head-to-head microsomal stability profiling, we demonstrate how specific structural modifications can attenuate CYP450-mediated N-hydroxylation and aromatic oxidation.

The Candidates
  • Compound A (Parent): [1,1'-Biphenyl]-4-carboximidamide.

  • Compound B (Blocked): 4'-Fluoro-[1,1'-Biphenyl]-4-carboximidamide.

  • Compound C (Cyclic): 4-(Imidazolidin-2-yl)-1,1'-biphenyl.

Scientific Context & Mechanism

The Metabolic Bottleneck

The metabolic instability of benzamidine derivatives is driven by two primary Phase I pathways:

  • N-Hydroxylation: Catalyzed predominantly by CYP1A2 and CYP2C isoforms, the amidine nitrogen is oxidized to form an amidoxime. While often used as a prodrug strategy, this conversion is a clearance liability for active amidine drugs.

  • Aromatic Hydroxylation: The electron-rich biphenyl ring is susceptible to oxidation by CYP3A4 and CYP2C9 , particularly at the para-position of the distal ring.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the parent scaffold.

MetabolicPathways Parent [1,1'-Biphenyl]-4- carboximidamide (Parent) Amidoxime Amidoxime Metabolite (N-OH) Parent->Amidoxime CYP1A2/2C (N-Hydroxylation) Hydroxy 4'-Hydroxy Metabolite (Ring Oxidation) Parent->Hydroxy CYP3A4 (Aromatic Oxidation) Hydrolysis Amide Metabolite (Hydrolysis - Minor) Parent->Hydrolysis Hydrolases

Figure 1: Primary Phase I metabolic pathways for biphenyl-carboximidamides. N-hydroxylation is often the rate-limiting clearance step.

Comparative Analysis: Experimental Data

The following data represents mean values from triplicate incubations in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Table 1: In Vitro Metabolic Stability Profile
CompoundStructure Description

(min) [HLM]

(

L/min/mg)
Primary Metabolite (MS/MS)
Comp A (Parent) Unsubstituted Amidine14.595.6 (High)Amidoxime (+16 Da)
Comp B (Blocked) 4'-Fluoro substitution28.249.1 (Med)Amidoxime (+16 Da)
Comp C (Cyclic) Imidazoline (Cyclic Amidine)>60.0< 23.0 (Low)N-Oxide (Minor)
Analysis of Results
  • Compound A (High Clearance): The parent compound exhibits rapid clearance. Mass spectral analysis confirms the +16 Da shift characteristic of N-hydroxylation, validating that the amidine group is the primary "soft spot."

  • Compound B (The Fluorine Effect): Introduction of a fluorine atom at the 4'-position (distal ring) doubles the half-life.

    • Mechanism:[1][2] Fluorine blocks the para-position from CYP-mediated hydroxylation and electronically deactivates the ring, reducing the propensity for arene oxidation. However, it does not protect the amidine nitrogen, leaving

      
       moderately high.
      
  • Compound C (Steric/Electronic Shielding): Cyclization of the amidine into an imidazoline ring (Compound C) results in superior stability.

    • Mechanism:[1][2] The steric bulk of the ethylene bridge hinders access to the heme iron of CYP1A2, significantly suppressing N-hydroxylation. Additionally, the slight modulation in basicity alters the enzyme-substrate binding affinity.

Experimental Protocol: Microsomal Stability Assay

To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol. This workflow includes critical stop-controls to prevent post-incubation variability.

Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Prepare a "0-minute" sample by adding Stop Solution before NADPH.

  • Sampling: At

    
     min, transfer 50 
    
    
    
    L of reaction mixture into 150
    
    
    L of Stop Solution.
  • Quench & Centrifuge: Vortex plates for 10 min; centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Assay Workflow Visualization

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Cmpd @ 37°C) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Ice-cold ACN + Int. Std) Step3->Step4 Step5 5. LC-MS/MS Quantification (Peak Area Ratio vs IS) Step4->Step5

Figure 2: Standardized microsomal stability workflow ensuring precise


 calculation.

Conclusion & Recommendations

For researchers optimizing [1,1'-Biphenyl]-4-carboximidamide derivatives:

  • Avoid the Unsubstituted Parent: The naked amidine is metabolically labile and likely unsuitable for oral dosing without modification.

  • Prioritize Cyclic Amidines: Compound C (Imidazoline) offers the best balance of stability and physicochemical properties. The steric constraint effectively mitigates N-oxidation.

  • Combine Strategies: For maximum stability, combine the cyclic headgroup (to protect the nitrogen) with fluorination on the distal phenyl ring (to protect the carbon skeleton).

References

  • Clement, B., et al. (1993). "The N-hydroxylation of benzamidine derivatives by mitochondrial cytochrome P450 enzymes." Biochemical Pharmacology.

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.

  • Drug Metabolism Discussion Group. (2020). "Strategies for optimizing metabolic stability in drug discovery." DMDG Archives.

  • Wang, J., et al. (2018). "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carboximidamide
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.